molecular formula C7H7BrN2 B1520155 2-Bromo-5-cyclopropylpyrazine CAS No. 1086382-78-6

2-Bromo-5-cyclopropylpyrazine

Cat. No.: B1520155
CAS No.: 1086382-78-6
M. Wt: 199.05 g/mol
InChI Key: XYUKBHLOJYSASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopropylpyrazine is a valuable heteroaromatic building block designed for advanced research and development applications. Its molecular structure incorporates a bromine atom and a cyclopropyl group on a pyrazine core, making it a versatile intermediate in organic synthesis . The bromine atom serves as an excellent leaving group, enabling efficient cross-coupling reactions such as Suzuki-Miyaura couplings to introduce the 5-cyclopropylpyrazine moiety into more complex molecular architectures . This reactivity is crucial for creating structural diversity in compound libraries. The cyclopropyl group is a privileged structure in medicinal chemistry, often used to modulate a compound's metabolic stability, lipophilicity, and conformational properties . While specific biological data for this compound is not available, analogs featuring a 5-cyclopropyl heterocycle have demonstrated significant research utility. For instance, closely related 5-cyclopropylpyridine derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an important target in immunology and virology . This suggests potential applications for this compound in the synthesis of novel DHODH inhibitors or other biologically active molecules for research purposes. Beyond pharmaceutical research, this compound may also find use in materials science for the development of organic electronic materials due to the electron-deficient nature of the pyrazine ring . Researchers can leverage the reactivity of this building block to construct complex molecules for various non-medical applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-cyclopropylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUKBHLOJYSASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671683
Record name 2-Bromo-5-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-78-6
Record name 2-Bromo-5-cyclopropylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

In the dynamic field of medicinal chemistry and materials science, novel heterocyclic compounds are the bedrock of innovation. 2-Bromo-5-cyclopropylpyrazine emerges as a compound of significant interest, offering a unique structural motif for the development of new chemical entities. The strategic placement of a bromine atom and a cyclopropyl group on the pyrazine ring provides a versatile scaffold for a variety of chemical transformations, making it a valuable building block in drug discovery and organic synthesis.

This technical guide is designed to provide a comprehensive overview of the known and predicted physical properties of this compound. As a Senior Application Scientist, it is my experience that a deep understanding of a compound's physical characteristics is paramount for its effective application in research and development. It dictates crucial parameters from reaction conditions and purification strategies to formulation and bioavailability. Due to the specialized nature of this compound, a complete set of experimentally determined data is not yet publicly available. Therefore, this guide will present the established information, supplemented by computational predictions and a comparative analysis with structurally analogous compounds to provide a well-rounded and scientifically grounded perspective.

Molecular Identity and Core Characteristics

This compound is a substituted pyrazine with the chemical formula C₇H₇BrN₂. The presence of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the pyrazine ring are key structural features that influence its reactivity and physical properties.

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource
CAS Number 1086382-78-6ChemScene
Molecular Formula C₇H₇BrN₂ChemScene
Molecular Weight 199.05 g/mol ChemScene
Purity (Typical) ≥98%ChemScene

The pyrazine ring itself is a diazine, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This nitrogen-rich core imparts specific electronic properties, influencing its role as a ligand in organometallic chemistry and its behavior in biological systems.

Known and Predicted Physical Properties

Direct experimental data on the physical properties of this compound is limited in publicly accessible literature. However, computational models provide valuable estimations. It is crucial for researchers to consider these as theoretical values and to perform their own experimental verification.

Table 2: Summary of Known and Predicted Physical Properties of this compound

PropertyValueData TypeSource
Topological Polar Surface Area (TPSA) 25.78 ŲComputedChemScene
LogP (Octanol-Water Partition Coefficient) 2.1165ComputedChemScene
Hydrogen Bond Acceptors 2ComputedChemScene
Hydrogen Bond Donors 0ComputedChemScene
Rotatable Bonds 1ComputedChemScene
Storage Temperature Room TemperatureExperimentalChemScene
  • TPSA (Topological Polar Surface Area): The computed TPSA of 25.78 Ų suggests that the molecule has moderate polarity, which can influence its solubility and ability to cross biological membranes.

  • LogP: A predicted LogP of 2.1165 indicates a degree of lipophilicity, suggesting it will be more soluble in organic solvents than in water. This is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis with Structural Analogs

To provide a more practical understanding of the likely physical properties of this compound, a comparative analysis with structurally related compounds is invaluable. The electronic and steric effects of the cyclopropyl group and the bromine atom can be contextualized by examining similar molecules where these or other substituents are present.

Table 3: Experimental Physical Properties of Structurally Related Compounds

CompoundStructureMelting Point (°C)Boiling Point (°C)
2-Bromo-5-methylpyridine 41-4395-96 @ 12.5 mmHg
2-Bromo-5-fluoropyridine 30-3180-83 @ 44 mmHg
2-Bromo-5-nitropyridine 139-141145-147 @ 10 mmHg
2-Amino-5-bromopyridine 80-85-

From this comparison, we can infer that this compound is likely to be a solid at room temperature, with a melting point potentially in a similar range to the methyl and fluoro-substituted analogs, though this is a rough estimation. The high melting point of the nitro-substituted compound is expected due to strong intermolecular interactions.

Spectroscopic Characterization: A Glimpse into Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the cyclopropyl protons. The pyrazine protons will likely appear in the aromatic region (δ 8.0-9.0 ppm), with their chemical shifts and coupling patterns dictated by the positions of the bromo and cyclopropyl substituents. The cyclopropyl group will exhibit characteristic multiplets in the upfield region (δ 0.5-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The pyrazine ring carbons will resonate in the aromatic region (typically δ 140-160 ppm), while the cyclopropyl carbons will appear at much higher field.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of this compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthetic Considerations and Workflow

The synthesis of this compound would likely follow established methodologies for the functionalization of pyrazine rings. A plausible synthetic route could involve the introduction of the cyclopropyl group onto a pre-brominated pyrazine core, or vice versa.

G cluster_0 Synthetic Workflow for Substituted Pyrazines A Starting Pyrazine Derivative (e.g., Dihalopyrazine) B Introduction of Cyclopropyl Group (e.g., Suzuki or Negishi Coupling) A->B Cyclopropylboronic acid or Cyclopropylzinc reagent C Selective Bromination B->C Brominating Agent (e.g., NBS) D This compound (Final Product) C->D E Purification (e.g., Column Chromatography) D->E

Caption: A generalized synthetic workflow for the preparation of this compound.

This generalized pathway highlights a common strategy in heterocyclic chemistry. The choice of specific reagents and reaction conditions would be critical to achieve good yields and selectivity. For instance, the reactivity of the pyrazine ring is influenced by the existing substituents, which would guide the decision to perform bromination before or after the introduction of the cyclopropyl group.

Safety and Handling

As with any research chemical, proper safety precautions are essential when handling this compound. While a comprehensive toxicology profile is not available, the presence of a bromo-heterocyclic moiety suggests that it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Foundation for Future Research

This compound stands as a promising, yet underexplored, building block in the vast landscape of chemical synthesis. While a complete experimental profile of its physical properties is yet to be established in the public domain, this guide provides a solid foundation based on its known molecular characteristics, computational predictions, and a comparative analysis of its structural relatives. It is our hope that this in-depth guide will serve as a valuable resource for researchers, empowering them to unlock the full potential of this versatile compound in their scientific endeavors. The path forward lies in the hands of the scientific community to further characterize this molecule and explore its applications in creating the next generation of pharmaceuticals and advanced materials.

A Senior Application Scientist's Guide to 2-Bromo-5-cyclopropylpyrazine: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Potential of a Niche Building Block

In the landscape of medicinal chemistry, the strategic value of a building block is determined by its ability to unlock novel chemical space while offering versatile handles for molecular elaboration. 2-Bromo-5-cyclopropylpyrazine, a distinct heterocyclic compound, emerges as a molecule of significant interest. Its structure marries the bioisosteric utility of a pyrazine ring with the conformational rigidity and favorable metabolic profile of a cyclopropyl group. The presence of a bromine atom at the 2-position provides a crucial reactive site, primarily for palladium-catalyzed cross-coupling reactions, positioning this compound as a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer insights into its chemical identity, plausible synthetic routes, and its strategic application in the rational design of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

The foundational step in leveraging any chemical tool is a thorough understanding of its structure and properties. This compound is identified by the CAS Number 1086382-78-6 .[1][2][3][4][5]

Chemical Structure

The molecule consists of a central pyrazine ring, which is a diazine with nitrogen atoms at positions 1 and 4. A bromine atom is substituted at the 2-position, and a cyclopropyl ring is attached at the 5-position.

Caption: 2D Structure of this compound

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for assessing its suitability in various reaction conditions and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1086382-78-6[1][2][3][4][5]
Molecular Formula C₇H₇BrN₂[1][2]
Molecular Weight 199.05 g/mol [1][2]
SMILES BrC1=NC=C(C2CC2)N=C1[1]
Topological Polar Surface Area (TPSA) 25.78 Ų[1]
Predicted logP 2.1165[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Note: TPSA and logP values are computationally predicted and serve as valuable guides for drug design, influencing properties like cell permeability and solubility.

Strategic Synthesis: A Proposed Methodological Approach

While specific proprietary synthesis routes may vary among suppliers, a robust and logical pathway for the laboratory-scale synthesis of this compound can be designed based on well-established organometallic chemistry. The most field-proven approach involves a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Starting Materials: 2,5-Dibromopyrazine is a commercially available and logical precursor. The differential reactivity of the two bromine atoms can be exploited, though often a direct coupling is employed. Cyclopropylboronic acid is chosen for its stability, commercial availability, and high efficiency in Suzuki couplings.

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), is the standard for this transformation. The choice of ligand is critical for stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps.

  • Base and Solvent: A mild base like sodium carbonate or potassium phosphate is required to activate the boronic acid. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is necessary to dissolve both the organic and inorganic reagents.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 2,5-Dibromopyrazine process_step Suzuki-Miyaura Cross-Coupling reactant1->process_step reactant2 Cyclopropylboronic Acid reactant2->process_step catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->process_step base Base (e.g., Na₂CO₃) base->process_step solvent Solvent (e.g., Toluene/H₂O) solvent->process_step product This compound process_step->product

Caption: Proposed Suzuki-Miyaura Synthesis Workflow

Detailed Step-by-Step Protocol (Proposed)

This protocol is a generalized, self-validating system. Success is confirmed by monitoring the disappearance of starting material and the appearance of the product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 2,5-dibromopyrazine (1.0 eq) and cyclopropylboronic acid (1.1-1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of Toluene and Water). Degassing the solvent by bubbling with inert gas removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Drug Discovery: A Building Block of Strategic Importance

The true value of this compound lies in its potential as a scaffold in medicinal chemistry. The pyrazine core is a "privileged" structure, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.

Expertise & Experience Insights:

  • The Cyclopropyl Moiety: The cyclopropyl group is not merely a small alkyl substituent. It introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby improving binding affinity and selectivity. Furthermore, it is often used to block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

  • The 2-Bromopyrazine Moiety: The bromine atom is a versatile synthetic handle. Its primary utility is in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the efficient introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups. This enables rapid exploration of the structure-activity relationship (SAR) around the pyrazine core.

G cluster_attributes Core Attributes cluster_applications Potential Therapeutic Areas main This compound attr1 Pyrazine Core (H-bond acceptor) main->attr1 provides attr2 Cyclopropyl Group (Metabolic stability, Rigidity) main->attr2 provides attr3 Bromine Atom (Cross-coupling handle) main->attr3 enables app1 Kinase Inhibitors (Oncology) attr3->app1 synthesis of app2 GPCR Modulators (CNS Disorders) attr3->app2 synthesis of app3 Enzyme Inhibitors (Infectious Diseases) attr3->app3 synthesis of

Caption: Strategic Value in Medicinal Chemistry

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the connectivity and chemical environment of all proton (¹H) and carbon (¹³C) atoms.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see signals corresponding to the two pyrazine protons and the protons of the cyclopropyl group (a multiplet for the CH and two multiplets for the CH₂ groups).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the four distinct pyrazine carbons and the two distinct carbons of the cyclopropyl ring.

    • Data Processing: Process the spectra using appropriate software. The chemical shifts, integration, and coupling constants must be consistent with the proposed structure.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺. A key validation is the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by ~2 Da. The measured mass should be within 5 ppm of the calculated exact mass for C₇H₈BrN₂⁺.

Safety and Handling

Based on available supplier safety data, this compound should be handled with appropriate care in a laboratory setting.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[6][7][8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[6][7]

    • Store in a tightly closed container in a cool, dry place.[6][8]

Conclusion

This compound represents a specialized yet highly valuable building block for drug discovery and development. Its well-defined structure, characterized by the CAS number 1086382-78-6, offers a unique combination of a metabolically robust cyclopropyl group and a versatile brominated pyrazine core. While detailed public literature on this specific compound is sparse, its synthesis is readily achievable through standard, reliable methodologies like the Suzuki-Miyaura cross-coupling. Its strategic importance is underscored by the proven success of its constituent fragments in numerous approved therapeutics. For the medicinal chemist, this compound is not just a reagent, but a key that unlocks the potential for developing novel, potent, and selective drug candidates.

References

Spectroscopic Characterization of 2-Bromo-5-cyclopropylpyrazine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-cyclopropylpyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust predictive characterization. This document serves as a valuable resource for researchers in the synthesis, identification, and application of this and related pyrazine derivatives.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical sciences, particularly in drug discovery and materials development, the unambiguous characterization of a molecule's structure is a critical first step. Spectroscopic techniques such as NMR, MS, and IR provide a non-destructive window into the molecular world, revealing the connectivity of atoms, the molecular weight and formula, and the nature of chemical bonds. For a molecule like this compound, with its distinct aromatic and aliphatic moieties, each spectroscopic method offers a unique piece of the structural puzzle. The pyrazine core is a common scaffold in pharmaceuticals, and the bromo- and cyclopropyl- substituents offer handles for further chemical modification. Therefore, a comprehensive understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

This guide is structured to provide not just the predicted data, but also the underlying scientific rationale for these predictions. By examining the influence of the pyrazine ring, the bromine atom, and the cyclopropyl group on the spectroscopic output, we can build a confident and scientifically sound predictive model for the characterization of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.5 - 8.7s-
H-68.2 - 8.4s-
H-cyclopropyl (methine)1.9 - 2.2m-
H-cyclopropyl (methylene)0.8 - 1.2m-
Methodology for ¹H NMR Prediction

The prediction of the ¹H NMR spectrum for this compound is based on the principle of additivity and by comparing with structurally related compounds. The pyrazine ring protons typically appear in the downfield region (8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the two electronegative nitrogen atoms.

  • Pyrazine Ring Protons: In unsubstituted pyrazine, the protons resonate at ~8.6 ppm. In this compound, we have two non-equivalent pyrazine protons. The proton at the 3-position (H-3) is adjacent to a nitrogen atom and a carbon bearing a bromine atom. The proton at the 6-position (H-6) is adjacent to a nitrogen and a carbon with a cyclopropyl group. The bromine atom is expected to have a modest deshielding effect, while the cyclopropyl group will have a slight shielding effect compared to a proton. Therefore, H-3 is predicted to be slightly downfield of H-6. Both are expected to appear as singlets as there are no adjacent protons to couple with.

  • Cyclopropyl Protons: The cyclopropyl group protons will be in the aliphatic region. The methine proton, directly attached to the pyrazine ring, will be the most downfield of the cyclopropyl protons due to the proximity of the aromatic ring. The methylene protons of the cyclopropyl ring will be further upfield. These protons will exhibit complex splitting patterns (multiplets) due to geminal and cis/trans vicinal coupling.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-Br)140 - 145
C-3148 - 152
C-5155 - 160
C-6142 - 146
C-cyclopropyl (methine)15 - 20
C-cyclopropyl (methylene)8 - 12
Methodology for ¹³C NMR Prediction

The prediction of the ¹³C NMR spectrum is also based on established chemical shift ranges for pyrazine and substituted aromatic systems.

  • Pyrazine Ring Carbons: The carbons of the pyrazine ring are significantly deshielded and appear in the aromatic region of the spectrum. The carbon atom bearing the bromine (C-2) will be influenced by the heavy atom effect, which can be complex, but is generally found in the 140-145 ppm range in similar bromo-aromatic systems. The carbon atom at the 5-position, bonded to the cyclopropyl group, is expected to be the most downfield due to the substitution. The carbons at positions 3 and 6, bonded to hydrogen, will also be in the aromatic region, with their precise shifts influenced by the adjacent substituents.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group are highly shielded and appear in the upfield region of the spectrum. The methine carbon will be more downfield than the methylene carbons.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺198/200Molecular ion peak with characteristic isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)
[M-Br]⁺119Loss of a bromine radical
[M-C₃H₅]⁺157/159Loss of the cyclopropyl group
Methodology for MS Prediction

The prediction of the mass spectrum is based on the molecular formula (C₇H₇BrN₂) and expected fragmentation patterns.

  • Molecular Ion: The molecular weight of this compound is approximately 199.05 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a doublet with a characteristic 1:1 intensity ratio at m/z 198 and 200, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen radical. Therefore, a significant peak corresponding to the loss of a bromine atom ([M-Br]⁺) is expected at m/z 119. Another likely fragmentation is the loss of the cyclopropyl group, leading to a peak at m/z 157/159.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration
3050 - 3150Aromatic C-H stretch
2900 - 3000Aliphatic C-H stretch (cyclopropyl)
1550 - 1600C=C and C=N stretching (aromatic ring)
1000 - 1200C-N stretching
800 - 900C-H out-of-plane bending
600 - 700C-Br stretch
Methodology for IR Prediction

The prediction of the IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in this compound.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be just below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazine ring will give rise to absorptions in the 1550-1600 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.

Visualizing the Structure and Spectroscopic Correlations

To aid in the understanding of the relationship between the molecular structure and the predicted spectroscopic data, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

G Predicted ¹H NMR Chemical Shifts H3 H-3 (8.5 - 8.7 ppm) H6 H-6 (8.2 - 8.4 ppm) H_c_methine Cyclopropyl CH (1.9 - 2.2 ppm) H_c_methylene Cyclopropyl CH₂ (0.8 - 1.2 ppm)

Figure 2: Predicted ¹H NMR chemical shift regions for this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, MS, and IR data, derived from established principles and comparative analysis, offer a solid foundation for the identification and structural verification of this compound. It is important to emphasize that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard.

For researchers actively working with this molecule, it is recommended to acquire experimental spectra and compare them with the predictions laid out in this guide. Any deviations from the predicted values can provide deeper insights into the subtle electronic and steric effects at play within the molecule. This guide, therefore, not only serves as a reference for the spectroscopic properties of this compound but also as a framework for the interpretation of future experimental data.

Safety and handling guidelines for 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-cyclopropylpyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for this compound. As a novel building block in medicinal chemistry and drug development, a thorough understanding of its properties is paramount to ensure a safe and efficient research environment. This document synthesizes toxicological data from structurally analogous compounds to establish best practices, emphasizing the causality behind each procedural recommendation.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a robust risk assessment can be constructed by examining data from structurally related brominated pyrazines and pyridines. These analogs consistently indicate a compound that requires careful handling due to potential health hazards.

1.1. Toxicological Profile (Inferred)

Based on analogous compounds, this compound is anticipated to exhibit the following hazards:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4][5][6] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3][4][5][6] Direct contact can result in significant damage.

  • Respiratory Irritation : May cause respiratory tract irritation.[1][2][3][4][6] Inhalation of dust or fumes should be minimized.

Causality : The pyrazine ring, a nitrogen-containing heterocycle, and the presence of a bromine atom contribute to the compound's reactivity and potential to interact with biological macromolecules. Halogenated aromatic systems are known to be irritants and can be absorbed through the skin.

1.2. GHS Classification Summary (Predicted)

The following table summarizes the likely GHS classifications for this compound, based on data from similar chemical structures.

Hazard Class Hazard Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed[1][2][4]
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[1][2][4][6]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation[1][2][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation[1][2][4][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential. This creates a self-validating system where each layer of protection mitigates the risk of exposure.

2.1. Primary Engineering Controls

All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood.[2] The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. Ensure the sash is maintained at the lowest practical height to maximize airflow and protection.

2.2. Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound:

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities.[5][7]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[7] Double-gloving is a best practice when handling highly potent or toxic compounds.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[7]
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[7]

Below is a workflow diagram illustrating the mandatory PPE sequence.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Exit) start Entry to Lab lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles respirator->goggles gloves 4. Don Gloves (over cuffs) goggles->gloves gloves_off 1. Remove Gloves goggles_off 2. Remove Goggles gloves_off->goggles_off lab_coat_off 3. Remove Lab Coat goggles_off->lab_coat_off respirator_off 4. Remove Respirator lab_coat_off->respirator_off end_point Wash Hands Thoroughly respirator_off->end_point

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

3.1. Handling Procedures

  • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the release of dust into the laboratory atmosphere.

  • Solution Preparation : Add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately sized to prevent overflow.

  • General Handling : Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[4][6][9] Wash hands thoroughly after handling the compound.[4][6]

3.2. Storage Requirements

  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6]

  • Incompatibilities : Store away from strong oxidizing agents.[1][4][6][8] Accidental mixing can lead to vigorous, exothermic reactions.

  • Location : Store in a designated area for hazardous chemicals, away from general laboratory traffic.

The logical flow for safe handling and storage is depicted below.

Handling_Storage_Flow cluster_handling Handling Protocol cluster_storage Storage Protocol prep Prepare Workspace (Fume Hood, PPE) weigh Weigh Solid in Ventilated Enclosure prep->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react seal Tightly Seal Container react->seal Post-Experiment label_chem Label Clearly seal->label_chem segregate Segregate from Incompatibles label_chem->segregate store Store in Cool, Dry, Well-Ventilated Area segregate->store

Caption: Safe Handling and Storage Workflow.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

4.1. First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2][6]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[1][2][6] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] If eye irritation persists, get medical advice/attention.[1][6]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2][4][6]

4.2. Spill Response

  • Minor Spills : For small spills, ensure proper PPE is worn. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills : Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][6] Do not dispose of down the drain.

References

Navigating the Reactivity of 2-Bromo-5-cyclopropylpyrazine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the C-Br Bond's Versatility in Modern Drug Discovery and Materials Science

In the landscape of contemporary medicinal chemistry and materials science, pyrazine scaffolds are prized for their unique electronic properties and their prevalence in biologically active molecules. The strategic functionalization of these heterocycles is paramount for the development of novel chemical entities. This guide provides a comprehensive technical overview of the reactivity of the bromine atom in 2-bromo-5-cyclopropylpyrazine, a versatile building block whose utility is governed by the interplay of the electron-deficient pyrazine core and the electronically donating cyclopropyl substituent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

The Electronic Landscape: Pyrazine and Cyclopropyl Influences

The reactivity of the C-Br bond in this compound is a direct consequence of the electronic environment established by the pyrazine ring and the cyclopropyl group. The pyrazine ring, with its two nitrogen atoms in a 1,4-relationship, is an electron-deficient aromatic system. This electron deficiency enhances the electrophilicity of the carbon atoms, including the one bonded to the bromine, making it susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.

Conversely, the cyclopropyl group at the 5-position acts as a π-electron donor through conjugation with the aromatic ring. This is due to the high p-character of its C-C bonds, a result of significant ring strain. This electron-donating nature can modulate the overall electron density of the pyrazine ring, influencing the rates and outcomes of substitution reactions. Understanding this electronic push-pull relationship is critical for predicting and controlling the reactivity of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The bromine atom at the 2-position of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the facile assembly of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with a variety of boronic acids and esters proceeds efficiently in the presence of a suitable palladium catalyst, a base, and a solvent system.

Causality in Experimental Design: The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling. The electron-deficient nature of the pyrazine ring makes the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst, the first step in the catalytic cycle. However, the nitrogen lone pairs on the pyrazine can also coordinate to the palladium center, potentially inhibiting catalysis. To mitigate this, bulky, electron-rich phosphine ligands such as XPhos and SPhos are often employed.[1] These ligands stabilize the palladium catalyst and promote the desired catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[1]

A common side reaction in the Suzuki coupling of electron-deficient heteroaryl halides is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This occurs via a competing pathway in the catalytic cycle and can be minimized by careful optimization of reaction temperature and the choice of base and ligand.[1]

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085
4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄Toluene10092
3-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃DMF11078

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

G reagents 1. Add Reactants: This compound Arylboronic acid Base (e.g., K3PO4) catalyst 2. Add Catalyst: Pd Precatalyst (e.g., XPhos Pd G3) reagents->catalyst inert 3. Inert Atmosphere: Evacuate & backfill with Ar/N2 catalyst->inert solvent 4. Add Solvent: Anhydrous, degassed solvent inert->solvent heat 5. Reaction: Heat with vigorous stirring solvent->heat workup 6. Workup: Quench, extract, and dry heat->workup purify 7. Purification: Column chromatography workup->purify product 2-Aryl-5-cyclopropylpyrazine purify->product

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position, a common structural motif in pharmaceuticals.

Causality in Experimental Design: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the appropriate choice of catalyst, ligand, and base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[2] Bulky, electron-rich phosphine ligands are crucial to facilitate the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine in the catalytic cycle.[3]

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11088
AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane10075
n-ButylaminePd₂(dba)₃ / BINAPNaOtBuToluene9082

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon). Repeat three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L2 PdII_oxidative Pd(II)(Ar)(Br)L2 Pd0->PdII_oxidative Oxidative Addition (Ar-Br) PdII_amine [Pd(II)(Ar)(HNR2)L2]+Br- PdII_oxidative->PdII_amine Ligand Exchange (HNR2) PdII_amido Pd(II)(Ar)(NR2)L2 PdII_amine->PdII_amido Deprotonation (Base) PdII_amido->Pd0 Reductive Elimination (Ar-NR2)

Simplified Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyrazines.[4] These products can serve as versatile intermediates for further transformations.

Causality in Experimental Design: The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper acetylide species. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and a base. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).[5]

Quantitative Data for Sonogashira Coupling

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8089
TrimethylsilylacetylenePd(OAc)₂ / XPhosCs₂CO₃Dioxane9076
1-HexynePd(PPh₃)₄ / CuIi-Pr₂NHTHF6585

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).

  • Add anhydrous solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., Et₃N or DIPA, 2.0-3.0 equivalents). Stir the mixture for 15 minutes.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

The electron-deficient nature of the pyrazine ring also makes this compound susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This provides a complementary, metal-free method for introducing heteroatom substituents.

Mechanistic Considerations: The SNAr reaction on halopyrazines typically proceeds through an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the subsequent elimination step, the bromide ion departs, and aromaticity is restored. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield 2-methoxy-5-cyclopropylpyrazine.

SNAr Mechanism

G start This compound meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer + Nu- product 2-Substituted-5-cyclopropylpyrazine meisenheimer->product - Br-

Addition-Elimination Mechanism in SNAr

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The bromine atom at the 2-position can be readily functionalized through a variety of powerful transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. A thorough understanding of the electronic interplay between the electron-deficient pyrazine ring and the electron-donating cyclopropyl group, coupled with careful selection of reaction conditions, allows for the selective and high-yielding synthesis of a diverse array of substituted pyrazines. This guide provides a foundational understanding and practical protocols to aid chemists in harnessing the full synthetic potential of this important intermediate.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Suzuki Cross-Coupling Reactions Using 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Cyclopropylpyrazine Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in pharmaceutical and materials science, where the precise assembly of complex molecular architectures is paramount. Within the vast landscape of heterocyclic chemistry, pyrazine scaffolds are of exceptional interest to medicinal chemists due to their prevalence in biologically active molecules and their ability to modulate physicochemical properties.

This guide focuses on a specific, high-value building block: 2-Bromo-5-cyclopropylpyrazine . The incorporation of a cyclopropyl group—a strained, three-membered ring—is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune lipophilicity. This document provides a detailed exploration of the mechanistic principles, actionable protocols, and expert insights required to successfully employ this compound in Suzuki cross-coupling reactions, enabling researchers to construct novel molecular entities with high efficiency and predictability.

Mechanistic Rationale: Mastering the Catalytic Cycle with a Heterocyclic Substrate

A successful Suzuki coupling is not merely the result of mixing reagents; it is the controlled orchestration of a complex catalytic cycle. Understanding the function of each component is critical for troubleshooting and optimization, particularly when working with electron-deficient N-heterocycles like pyrazines.

The generally accepted mechanism involves three key stages centered around a palladium catalyst.[1][2]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[2] The electron-deficient nature of the pyrazine ring can facilitate this step compared to electron-rich aryl bromides.

  • Transmetalation: This is the crucial bond-forming stage where the organic moiety is transferred from the boron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the Pd(II) center, displacing a halide.[1][4] The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to degrade the substrate or catalyst.[5]

  • Reductive Elimination: The final step involves the two organic partners (the cyclopropylpyrazine and the group from the boronic acid) coupling and detaching from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Special Considerations for this compound: Nitrogen-containing heterocycles can sometimes act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalysis.[6][7] This makes the choice of an appropriate phosphine ligand or the use of a robust pre-catalyst essential to maintain high catalytic turnover. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the catalyst and promote the reductive elimination step.[8][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R¹) (Transmetalation Product) oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R¹ (Coupled Product) transmetalation_complex->product boronate R¹-B(OR)₃⁻ (Activated Boronate) boronate->oxidative_adduct boronic_acid R¹-B(OH)₂ (Boronic Acid) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronic_acid aryl_halide Ar-Br (this compound) aryl_halide->oxidative_adduct

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Data

Successful execution requires meticulous attention to detail, particularly regarding the exclusion of oxygen, which can deactivate the palladium catalyst.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol employs a classic, widely available catalyst and is suitable for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)[10]

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)[11][12]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base (K₃PO₄), and the palladium catalyst [Pd(PPh₃)₄].

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Prepare the solvent mixture (1,4-dioxane/water) and degas it by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 8-16 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with a Modern Pre-catalyst

This protocol uses a more advanced catalyst system, often providing higher yields, shorter reaction times, and broader substrate scope, especially for challenging couplings.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Solvent: Dimethylformamide (DMF) or Toluene/Water

  • Standard laboratory glassware and inert gas supply

Procedure: The procedure is analogous to Protocol 1, with the following key differences:

  • Catalyst/Base/Solvent: Use Pd(dppf)Cl₂ as the catalyst with Na₂CO₃ as the base in DMF.

  • Temperature: This system is often effective at a slightly lower temperature range of 80-90 °C.

  • Reaction Time: Reaction times are often significantly shorter, potentially in the range of 2-6 hours. Monitoring is crucial to determine the point of completion.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with a generic arylboronic acid.

EntryPalladium Catalyst (mol%)LigandBase (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001275-85%
2Pd₂(dba)₃ (2%)SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O (5:1)90685-95%
3Pd(dppf)Cl₂ (3%)-Na₂CO₃ (2.0)DMF85488-96%
4Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)K₃PO₄ (2.0)Dioxane808>90%

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure meticulous degassing of solvents and use of a robust inert atmosphere.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Incrementally increase the temperature by 10 °C.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst decomposition.1. Improve inert atmosphere technique.2. Use a more stable ligand/pre-catalyst system. Ensure stoichiometry is accurate.
Debromination of Starting Material 1. Base is too strong or temperature is too high.2. Presence of water/protons.1. Use a milder base (e.g., NaHCO₃) or lower the reaction temperature.2. Ensure anhydrous solvents are used if employing a water-free protocol.
Product is Difficult to Purify 1. Formation of palladium black.2. Lingering phosphine oxides.1. After the reaction, filter the diluted mixture through a pad of Celite to remove palladium residues before extraction.2. Optimize chromatography conditions; a different solvent system may be required.

References

Application Note & Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this powerful cross-coupling reaction to 2-Bromo-5-cyclopropylpyrazine. Pyrazine scaffolds are prevalent in pharmaceuticals, and the methodologies detailed herein offer a robust pathway to novel amine-substituted pyrazine derivatives. We will explore the mechanistic underpinnings, critical reaction parameters, detailed experimental protocols, and troubleshooting strategies tailored to this specific, electron-deficient heteroaromatic substrate.

Scientific & Mechanistic Context

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/triflate and a primary or secondary amine.[1] The reaction's success with electron-deficient N-heterocycles like this compound is highly dependent on the careful selection of the catalyst system to overcome unique challenges.

The Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][3] Understanding this cycle is paramount for rational protocol design and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a Pd(II) complex.[2] For electron-deficient substrates, this step is often facile.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[1] This step can be challenging, and its efficiency is heavily influenced by the steric and electronic properties of the supporting ligand.[4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L Active Catalyst PdII_Aryl Aryl-Pd(II)-Br(L) Oxidative Adduct Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Aryl-Pd(II)-NHR'R''](L) Amine Complex PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Aryl-Pd(II)-NR'R''(L) Amido Complex PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) ArylBr Ar-Br (this compound) Amine HNR'R'' (Amine)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Challenges with Pyrazine Substrates

Pyrazines present specific challenges compared to simple aryl halides:

  • Electron Deficiency: While beneficial for oxidative addition, the electron-poor nature of the pyrazine ring can make the final reductive elimination step more difficult.

  • Catalyst Inhibition: The lone pairs on the pyrazine's nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6]

The choice of a sterically hindered, electron-rich ligand is crucial to mitigate these issues. Such ligands promote the desired reductive elimination over competing pathways and can prevent inhibitory binding of the pyrazine nitrogen to the catalyst.[7]

Key Reaction Parameters & Optimization

Successful amination of this compound requires careful tuning of several components. The following table summarizes recommended starting points for reaction optimization.

Parameter Recommendation Rationale & Expert Insights
Palladium Precursor Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-4 mol%)Pd₂(dba)₃ is a Pd(0) source, entering the catalytic cycle directly. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) state.[3]
Ligand Biarylphosphines: RuPhos, BrettPhos, XPhosNHCs: IPr, PEPPSI-IPrSterically bulky, electron-donating ligands are essential.[7] Biarylphosphines are often the first choice for heteroaromatic couplings. N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for challenging substrates.[4][5]
Base NaOtBu, KOtBu, Cs₂CO₃ (1.2-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine.[3] NaOtBu is common, but Cs₂CO₃ can be beneficial for base-sensitive functional groups.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst poisoning and side reactions.[8] Toluene and dioxane are favored for their higher boiling points.
Temperature 80-110 °CThermal energy is typically required to drive the reaction, especially the reductive elimination step. Monitor for potential substrate or product degradation at higher temperatures.
Amine Primary & Secondary Alkyl/Aryl Amines (1.0-1.5 equiv.)The reaction is broadly applicable.[9] Using a slight excess of the amine can help drive the reaction to completion.

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. This compound, palladium catalysts, phosphine ligands, and strong bases are hazardous materials.[10] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12][13][14] All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the coupling of an amine with this compound.

Experimental_Workflow A 1. Setup & Inerting B 2. Add Solids (Pyrazine, Base, Catalyst, Ligand) A->B Oven-dried Schlenk flask C 3. Evacuate & Backfill (Repeat 3x) B->C D 4. Add Liquids (Solvent, Amine) C->D Use anhydrous solvents E 5. Reaction (Heat to 80-110 °C) D->E F 6. Monitoring (TLC / LC-MS) E->F Check for starting material consumption G 7. Workup (Cool, Quench, Extract) F->G Upon completion H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: A typical experimental workflow for the amination protocol.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (1 mol%)

  • RuPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

    • Rationale: Adding the solid reagents first under ambient conditions is convenient. The subsequent inerting cycles will remove atmospheric oxygen and moisture.

  • Inerting: Seal the Schlenk tube with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation.[2] Removing oxygen is critical for catalytic activity and reproducibility.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in Step 1 with the other solids.

    • Rationale: Using anhydrous solvents prevents quenching of the base and hydrolysis of the catalyst or substrate.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture (the base is often not fully soluble).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

    • Rationale: Monitoring allows for the determination of the reaction endpoint, preventing unnecessary heating that could lead to product degradation.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

    • Rationale: The Celite® filtration provides a preliminary purification, removing insoluble materials before liquid-liquid extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-cyclopropylpyrazine derivative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Reaction / Low Conversion Inactive catalyst (oxidized)Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents. Try a more robust pre-catalyst or NHC-based system.
Insufficiently strong baseSwitch from Cs₂CO₃ to NaOtBu or KOtBu. Ensure the base is fresh and not hydrated.
Low reaction temperatureIncrease the temperature in 10 °C increments, monitoring for decomposition.
Hydrodehalogenation (Ar-Br → Ar-H) β-Hydride elimination from the amido complexThis side reaction can compete with reductive elimination.[1] Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor this pathway and accelerate reductive elimination.
Product Degradation Reaction temperature too high or time too longMonitor the reaction closely and stop it as soon as the starting material is consumed. Reduce the reaction temperature.
Inconsistent Results Impure reagents or solventsUse freshly distilled/anhydrous solvents. Check the purity of the starting materials. Reagent quality is paramount for reproducible cross-coupling reactions.

References

Introduction: The Strategic Value of the Functionalized Pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Synthesis with 2-Bromo-5-cyclopropylpyrazine

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, stemming from the two nitrogen atoms, allow it to act as a hydrogen bond acceptor and engage in crucial drug-target interactions.[3][4] This has led to the development of pyrazine-containing therapeutics for a wide range of diseases, including tuberculosis (Pyrazinamide), cancer (Bortezomib), and cardiovascular disorders.[2][3][5]

This compound emerges as a particularly valuable building block for modern drug discovery. The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies in contemporary organic synthesis.[6][7] The cyclopropyl group at the 5-position is a desirable feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. This guide provides a detailed exploration of key palladium-catalyzed transformations using this compound, offering both mechanistic insights and field-tested laboratory protocols.

Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of new chemical bonds with remarkable efficiency.[7][8] While specific details vary between reaction types, the fundamental mechanism remains consistent.

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step is often rate-determining and forms a Palladium(II) intermediate.[9]

  • Transmetalation : The coupling partner (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the Palladium(II) center, displacing the bromide.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the desired product. This crucial step regenerates the active Palladium(0) catalyst, allowing the cycle to begin anew.[6]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX This compound (Ar-X) ArX->OxAdd R_M Coupling Partner (R-M) Transmetalation L₂Pd(II)(Ar)(R) R_M->Transmetalation Product Product (Ar-R) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Transmetalation->Product Reductive Elimination

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures. For this compound, this allows for the direct installation of diverse aryl or heteroaryl substituents, a key step in library synthesis for structure-activity relationship (SAR) studies.

Causality and Experimental Choices

The primary challenge in coupling nitrogen-containing heterocycles like pyrazine is the potential for the nitrogen lone pairs to coordinate to the palladium center, inhibiting catalysis.[10] This is overcome by careful selection of ligands and bases.

  • Ligands : Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, while their electron-donating nature enhances the rate of reductive elimination.[11]

  • Base : A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield and must be matched with the solvent and substrate.[12][13][14] For instance, K₃PO₄ is often effective in polar aprotic solvents like 1,4-dioxane.[15]

  • Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[12][13][16]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Pyrazine)(Br) Pd0->OxAdd Oxidative Addition ArBr Pyrazine-Br ArBr->OxAdd RBOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ RBOH2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Product Pyrazine-R Transmetalation L₂Pd(II)(Pyrazine)(R) OxAdd->Transmetalation Transmetalation Boronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific substrates.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition : Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%), if required.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, sufficient to make a 0.1 M solution) via syringe.[17]

  • Reaction : Heat the mixture to 80–100 °C with vigorous stirring.

  • Monitoring : Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–18 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (Boronic Acid)Palladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (4)K₃PO₄ (2)Toluene100
3-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O100
2-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF/H₂O85

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The synthesis of N-aryl pyrazines is of paramount importance, as the aniline and related amine substructures are prevalent in kinase inhibitors and other targeted therapies. The Buchwald-Hartwig amination provides a direct and modular route to these valuable compounds.[18]

Causality and Experimental Choices

This reaction is highly sensitive to the choice of catalyst system, as reductive elimination to form a C-N bond is often more challenging than for a C-C bond.

  • Ligands : Highly electron-rich and sterically hindered biaryl phosphine ligands (e.g., tBuXPhos, tBuBrettPhos) are typically required.[19][20] These ligands facilitate the difficult C-N reductive elimination step and prevent catalyst decomposition pathways.[18]

  • Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.[21] Other bases like LHMDS or K₃PO₄ can be used for more sensitive substrates.

  • Palladium Source : Pre-catalysts, where the ligand is already coordinated to the palladium center, are often used to ensure the formation of the correct active species and improve reaction reproducibility.[19]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd LPd(II)(Pyrazine)(Br) Pd0->OxAdd Oxidative Addition ArBr Pyrazine-Br ArBr->OxAdd Amine R₂NH AmineComplex [LPd(II)(Pyrazine)(HNR₂)]⁺Br⁻ Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex Product Pyrazine-NR₂ OxAdd->AmineComplex Amine Coordination AmidoComplex LPd(II)(Pyrazine)(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk techniques.

  • Reaction Setup : In a glovebox, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 2 mol%), the base (NaOtBu, 1.4 eq.), and a stir bar to an oven-dried vial.

  • Reagent Addition : Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.2 M solution).

  • Reaction : Seal the vial and heat to 80–110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS. Reactions are often complete in 2–24 hours.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine NucleophilePalladium System (mol%)Base (eq.)SolventTemp (°C)
MorpholinetBuXPhos Pd G3 (2)NaOtBu (1.4)Toluene100
AnilineRuPhos Pd G3 (2)K₃PO₄ (2.0)Dioxane110
N-MethylpiperazineBrettPhos Pd G3 (2)LHMDS (1.5)THF80
ImidazoletBuBrettPhos Pd G3 (3)Cs₂CO₃ (2.0)Dioxane110

Application Note 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling an aryl halide with a terminal alkyne.[22][23] The resulting 2-alkynyl-5-cyclopropylpyrazine is a highly versatile intermediate, amenable to further transformations such as cycloadditions, reductions, or hydration.

Causality and Experimental Choices

The Sonogashira reaction uniquely employs a dual catalytic system.[24][25][26]

  • Palladium Catalyst : As in other couplings, the palladium catalyst facilitates the oxidative addition and reductive elimination steps.[26] Common catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.

  • Copper(I) Co-catalyst : A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[24] This species readily undergoes transmetalation with the palladium(II) complex, a step that would be very slow without the copper co-catalyst.

  • Amine Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it neutralizes the HBr byproduct and acts as a solvent for the reaction.[22][27]

  • Copper-Free Conditions : A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[22] To avoid this, especially with sensitive substrates, copper-free protocols have been developed, though they often require higher temperatures or more specialized ligands.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Pyrazine)(Br) Pd0->OxAdd Oxidative Addition Transmetalation L₂Pd(II)(Pyrazine)(C≡CR) OxAdd->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Pyrazine-C≡CR Transmetalation->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide CuAcetylide->Transmetalation Transmetalation Base Base (Et₃N) Base->CuAcetylide PyrazineBr Pyrazine-Br PyrazineBr->OxAdd

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3.0 eq.). Stir the mixture for 15 minutes.

  • Reagent Addition : Add this compound (1.0 eq.) followed by the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Reaction : Stir the reaction at room temperature or heat to 50–70 °C if necessary.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up : Upon completion, cool the mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification : Concentrate the filtrate and purify by flash column chromatography.[28]

Data Summary: Sonogashira Coupling Conditions
Terminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (eq.)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF25 (RT)
TrimethylsilylacetylenePd(PPh₃)₄ (2.5)CuI (5)DIPEA (3)DMF60
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)Et₃N50
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)DMF70

General Laboratory Workflow and Troubleshooting

A systematic approach is key to success in palladium-catalyzed reactions. The following workflow and troubleshooting guide are provided to assist in protocol execution and optimization.

General_Workflow Setup 1. Reaction Setup (Flask, Reagents, Catalyst) Under Inert Atmosphere Reaction 2. Solvent Addition & Heating Setup->Reaction Monitor 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert conditions; Incorrect base or solvent.Use a fresh catalyst or pre-catalyst. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents. Screen alternative bases and solvents.[12][13]
Formation of Debrominated Byproduct Presence of hydride sources; Reaction temperature too high.Use anhydrous reagents and solvents. Lower the reaction temperature; a more active catalyst may allow for milder conditions.[15]
Formation of Homocoupled Products (Suzuki) Presence of oxygen; (Sonogashira) Copper-catalyzed Glaser coupling.Ensure the reaction is thoroughly degassed. For Sonogashira, run the reaction in an inert atmosphere or switch to a copper-free protocol.[15][22]
Catalyst Decomposition (black precipitate) Reaction temperature too high; Incorrect ligand-to-metal ratio.Lower the reaction temperature. Ensure the correct stoichiometry of ligand and palladium source is used.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-5-cyclopropylpyrazine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropylpyrazine Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of core scaffolds is a critical determinant of success. The pyrazine ring is a well-established heterocycle in medicinal chemistry, known for its role in numerous biologically active compounds.[1] The strategic incorporation of a cyclopropyl group at the 5-position of a 2-bromopyrazine core, yielding 2-Bromo-5-cyclopropylpyrazine, offers a unique combination of physicochemical properties that are highly advantageous for the design of potent and selective kinase inhibitors.

The cyclopropyl group is not merely a passive substituent; its rigid, three-dimensional structure imparts a degree of conformational constraint on the molecule. This rigidity can lead to a more favorable entropic profile upon binding to the kinase active site, potentially increasing potency.[2] Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains, a crucial factor in improving the pharmacokinetic profile of a drug candidate.[3][4] The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents to explore the chemical space around the core and optimize interactions with the target kinase.

This document provides a comprehensive guide to the application of this compound in the synthesis of kinase inhibitors. It details field-proven protocols for key synthetic transformations, explains the rationale behind experimental choices, and offers insights into the structure-activity relationships (SAR) of the resulting compounds.

The Role of the Cyclopropylpyrazine Scaffold in Kinase Inhibitor Design

Kinase inhibitors often derive their selectivity and potency from specific interactions with the ATP-binding pocket of the kinase domain. The cyclopropylpyrazine scaffold is adept at positioning key functionalities to achieve these interactions.

  • Hinge-Binding Interactions: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase, a critical anchoring point for many inhibitors.

  • Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions within the ATP-binding site, contributing to overall binding affinity.

  • Vectorial Exploration of Chemical Space: The bromine atom at the 2-position allows for the directed introduction of various aryl, heteroaryl, or amino substituents through well-established cross-coupling methodologies. This enables medicinal chemists to systematically probe different regions of the kinase active site to enhance potency and selectivity.

Key Synthetic Methodologies

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The two most pivotal transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Pyrazine Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of kinase inhibitor synthesis, it is employed to couple aryl or heteroaryl boronic acids (or their esters) with the 2-position of the pyrazine ring. This allows for the introduction of diverse functionalities that can occupy different sub-pockets of the kinase active site.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Characterize Final Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst. For more challenging couplings, other catalysts with specialized phosphine ligands (e.g., Buchwald or Hartwig ligands) may be necessary.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Carbonates are often a good starting point.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O851692
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₃PO₄Dioxane/H₂O951078

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, a common linkage in kinase inhibitors.[5] This reaction allows for the coupling of primary or secondary amines to the 2-position of the pyrazine ring, providing access to a diverse range of substituted aminopyrazines.

Generalized Experimental Workflow: Buchwald-Hartwig Amination

Start Combine Reactants: - this compound - Amine - Palladium Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Characterize Final Product Purify->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a general guideline and may require optimization for different amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the secondary amine.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide and cesium carbonate are common choices. The choice of base can influence the reaction rate and the tolerance of certain functional groups.

  • Anhydrous and Inert Conditions: The palladium catalyst and some of the ligands are sensitive to air and moisture. Therefore, maintaining anhydrous and inert conditions is crucial for achieving high yields.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Dioxane1001888
2PiperazinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene1101291
3AnilinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1002082

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Application in the Synthesis of a FLT3/AXL Inhibitor: A Case Study

The pyrazine-2-carboxamide scaffold is a key feature of several approved kinase inhibitors, including the FLT3/AXL inhibitor Gilteritinib.[6] The following is a plausible synthetic sequence for a Gilteritinib analog, demonstrating the application of the methodologies described above, starting from this compound.

Synthetic Pathway Overview

A This compound B Buchwald-Hartwig Amination (with substituted aniline) A->B Pd Catalyst, Ligand, Base C Intermediate 1 (2-Anilino-5-cyclopropylpyrazine) B->C D Second C-N Coupling (with piperazine derivative) C->D Pd Catalyst, Ligand, Base E Final Kinase Inhibitor Scaffold D->E

Caption: A plausible synthetic route to a kinase inhibitor scaffold.

This synthetic strategy highlights the power of sequential cross-coupling reactions to build molecular complexity from a simple, functionalized starting material.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its unique structural features, including the metabolically robust cyclopropyl group and the synthetically tractable bromine atom, provide a solid foundation for the development of potent, selective, and pharmacokinetically sound drug candidates. The palladium-catalyzed cross-coupling methodologies detailed in these application notes offer reliable and adaptable routes to a wide array of kinase inhibitor scaffolds. By understanding the principles behind these reactions and carefully optimizing the reaction conditions, researchers can effectively leverage the potential of this compound in their drug discovery programs.

References

Derivatization of 2-Bromo-5-cyclopropylpyrazine for compound libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Derivatization of 2-Bromo-5-cyclopropylpyrazine in Compound Library Synthesis

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific biological activities. This compound has emerged as a particularly useful and versatile building block for compound library synthesis. The presence of the bromine atom provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, while the cyclopropyl group can enhance metabolic stability and binding affinity. This document provides a detailed guide for researchers, outlining field-proven protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We delve into the causality behind experimental choices, offer troubleshooting advice, and present step-by-step methodologies to empower the rapid and efficient generation of diverse pyrazine-based compound libraries for drug discovery programs.

The Strategic Importance of the Pyrazine Core

Pyrazine, a para-diazine, is a six-membered aromatic heterocycle that is prevalent in both natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including roles as kinase inhibitors, antimycobacterial agents, and treatments for neurological disorders.[2][4] The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly influences the molecule's reactivity and physicochemical properties. This electron deficiency makes the pyrazine core a prime candidate for functionalization using modern cross-coupling methodologies.[5][6]

This compound is an ideal starting material for library synthesis due to two key features:

  • The Bromo Handle: The carbon-bromine bond is of intermediate reactivity (I > Br > Cl), offering a good balance between stability for storage and sufficient reactivity for oxidative addition in palladium-catalyzed cycles.[7]

  • The Cyclopropyl Moiety: This small, strained ring is a popular "magic methyl" isostere in medicinal chemistry. It often improves metabolic stability, membrane permeability, and can introduce favorable conformational constraints, leading to enhanced target binding.

The following sections will detail robust protocols for leveraging the bromo handle to introduce diverse chemical functionalities.

General Workflow for Library Synthesis

The diversification of the this compound core typically follows a parallel synthesis workflow. This involves reacting the common starting material with a library of diverse coupling partners under optimized conditions to generate a library of final compounds.

G cluster_start Starting Material cluster_reactions Parallel Cross-Coupling Reactions cluster_library Diverse Compound Library start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines/Amides) start->buchwald library Aryl-Pyrazines Alkynyl-Pyrazines Amino-Pyrazines suzuki->library sonogashira->library buchwald->library

Figure 1: General workflow for diversifying this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, particularly biaryl structures.[8][9] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.

Causality & Experimental Choices:

  • Catalyst System: For electron-deficient heterocycles like pyrazines, which can coordinate to and inhibit the palladium catalyst, a robust catalyst system is crucial.[7] A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhosPdG2) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often effective. These ligands promote the rate-limiting oxidative addition and the final reductive elimination steps.[9]

  • Base: An aqueous base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[10] K₃PO₄ is a good starting point as it is effective and generally well-tolerated.[11]

  • Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is typically used. This ensures that both the organic-soluble substrates and the inorganic base are present in the reaction mixture.[11]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Protocol Workflow A 1. Assemble Reagents (N₂ Atmosphere) B 2. Degas Solvent (Purge with N₂) A->B C 3. Add Catalyst & Ligand B->C D 4. Heat Reaction (e.g., 90-100 °C) C->D E 5. Monitor (TLC/LC-MS) D->E F 6. Work-up & Purification E->F G 7. Characterize Product F->G

Figure 2: Step-by-step workflow for the Suzuki-Miyaura protocol.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%) or other suitable phosphine ligand

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • To a dry reaction vial or flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.03 eq) and XPhos (0.06 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the 1,4-dioxane (to achieve a final concentration of ~0.1 M) and deionized water (typically 4:1 or 5:1 dioxane:water) to the main reaction vessel via syringe.

  • Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes.

  • Add the catalyst pre-mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Example)ConditionsTypical Yield
Phenylboronic acidPd(OAc)₂/XPhos, K₃PO₄, Dioxane/H₂O, 90 °C85-95%
4-Methoxyphenylboronic acidPd(OAc)₂/XPhos, K₃PO₄, Dioxane/H₂O, 90 °C80-90%
3-Pyridylboronic acidPd(OAc)₂/XPhos, K₃PO₄, Dioxane/H₂O, 100 °C65-80%
2-Thiopheneboronic acidPd(OAc)₂/XPhos, K₃PO₄, Dioxane/H₂O, 90 °C70-85%

Table 1: Representative Suzuki-Miyaura coupling reactions with this compound.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[5][12] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[12][13]

Causality & Experimental Choices:

  • Catalyst System: The standard catalyst is a combination of a Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[13] The palladium facilitates the main catalytic cycle, while the copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the solvent in many cases.[13]

  • Solvent: Solvents like THF or DMF are commonly used, often in conjunction with the amine base. Anhydrous and anaerobic conditions are crucial for preventing the homocoupling of alkynes (Glaser coupling) and ensuring catalyst longevity.[12]

Protocol 4.1: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, argon-flushed flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.02 eq).

  • Add anhydrous THF (to achieve ~0.1 M concentration) and the amine base (e.g., Et₃N, 3.0 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours. The reaction is often rapid at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (Example)ConditionsTypical Yield
PhenylacetylenePdCl₂(PPh₃)₂/CuI, Et₃N, THF, rt80-95%
TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuI, Et₃N, THF, rt85-98%
Propargyl alcoholPdCl₂(PPh₃)₂/CuI, Et₃N, THF, 40 °C70-85%
1-HexynePdCl₂(PPh₃)₂/CuI, Et₃N, THF, rt75-90%

Table 2: Representative Sonogashira coupling reactions with this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[14][15] This reaction has revolutionized the synthesis of anilines and their derivatives, which are critical in pharmaceuticals.[16]

Causality & Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group are essential.[16] They stabilize the palladium catalyst and, crucially, promote the difficult reductive elimination step that forms the C-N bond.[16][17] Pre-catalysts like BrettPhos Pd G3 are highly efficient and air-stable, simplifying reaction setup.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[18] The choice of base can be critical and substrate-dependent.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene or dioxane are standard. The reaction must be performed under strictly inert conditions as the catalyst system is oxygen-sensitive.[18]

Protocol 5.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • BrettPhos Pd G3 catalyst (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.2 equivalents)

  • Toluene, anhydrous

Procedure:

  • Inside a glovebox or under a strong flow of argon, add NaOtBu (1.5 eq) and the BrettPhos Pd G3 catalyst (0.02 eq) to a dry reaction vial.

  • Add this compound (1.0 eq) and anhydrous toluene.

  • Add the amine (1.2 eq) to the vial.

  • Seal the vial tightly and heat to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (Example)ConditionsTypical Yield
MorpholineBrettPhos Pd G3, NaOtBu, Toluene, 100 °C85-95%
AnilineBrettPhos Pd G3, NaOtBu, Toluene, 110 °C70-85%
BenzylamineBrettPhos Pd G3, NaOtBu, Toluene, 100 °C75-90%
tert-Butyl carbamateBrettPhos Pd G3, NaOtBu, Toluene, 100 °C60-75%

Table 3: Representative Buchwald-Hartwig amination reactions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert conditions (O₂ present).3. Poor quality reagents (wet solvent, weak base).1. Use a fresh catalyst or pre-catalyst. For Suzuki, try a different ligand.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Use freshly dried solvents and high-purity base.
Side Product Formation (e.g., Homocoupling, Debromination) 1. Reaction temperature too high.2. Incorrect catalyst/ligand to substrate ratio.3. (Suzuki) Protodeboronation of boronic acid.1. Lower the reaction temperature and increase the reaction time.2. Re-optimize catalyst loading. For Suzuki, using a tandem catalyst like XPhosPdG2/XPhos can suppress debromination.[9]3. Use the boronic acid promptly after weighing; consider using more stable boronate esters.
Difficulty in Purification 1. Lingering catalyst residues.2. Emulsion during work-up.1. Filter the crude reaction mixture through a pad of celite or silica before concentration.2. Add more brine during the wash steps to break up emulsions.

Table 4: Common troubleshooting guide for cross-coupling reactions.

Conclusion

This compound serves as an exceptional platform for the rapid assembly of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for its functionalization. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate novel aryl-, alkynyl-, and amino-substituted pyrazines. The protocols and insights provided in this guide offer a robust starting point for scientists in drug discovery and medicinal chemistry to explore the vast chemical space surrounding the pyrazine core, accelerating the path toward new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Bromo-5-cyclopropylpyrazine (CAS No: 1086382-78-6).[1][2] This document is designed for researchers, scientists, and drug development professionals who handle this critical heterocyclic building block. The purity of intermediates like this compound is paramount, as impurities can significantly affect the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[3][4]

This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to achieve high purity. We will explore various techniques, from chromatography to crystallization, explaining the scientific principles behind each choice to empower you to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical impurities I might encounter in my crude this compound?

A1: Understanding the potential impurities is the first step toward selecting an effective purification strategy. The impurity profile is heavily dependent on the synthetic route employed. However, for brominated pyrazines and related heterocycles, common impurities fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the non-brominated pyrazine precursor or the brominating agent.

  • Isomeric Byproducts: Inadequate regioselectivity during bromination can lead to the formation of other bromo-cyclopropylpyrazine isomers. Separating these can be particularly challenging due to their similar physical properties.[5]

  • Over-brominated Products: The reaction may proceed too far, resulting in di- or tri-brominated pyrazine species.

  • Hydrolysis Products: If moisture is present during the reaction or workup, the bromo group can be hydrolyzed to a hydroxyl group, forming a hydroxypyrazine derivative.

  • Solvent Residues: Residual solvents from the reaction or initial extraction (e.g., THF, Dioxane, Toluene) are common.[6]

  • Polar Byproducts: Syntheses involving ammonia or amines can sometimes generate more polar heterocyclic byproducts, such as imidazoles, which must be removed.[7][8]

Q2: How do I choose the right purification technique for my crude sample?

A2: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.

Purification_Decision_Workflow start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC, LC-MS) start->check_impurities volatile_check Are major impurities non-volatile solids? check_impurities->volatile_check  Crude is liquid/oily crystallization_check Is the crude product a solid? check_impurities->crystallization_check  Crude is solid distillation Vacuum Distillation volatile_check->distillation Yes volatile_check->crystallization_check No final_product Pure Product (Verify by NMR, HPLC, GC) distillation->final_product crystallization Recrystallization crystallization_check->crystallization Yes chromatography Column Chromatography crystallization_check->chromatography No (or fails) crystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

  • Column Chromatography is the most versatile and often necessary method, especially for removing structurally similar impurities.[5][9]

  • Recrystallization is highly effective for solid crude products where impurities have different solubility profiles from the desired compound. It is excellent for removing minor impurities and achieving high crystalline purity.[10]

  • Vacuum Distillation is suitable if the main impurities are non-volatile (e.g., salts, baseline material on TLC) and the product is thermally stable. Given the high boiling point of this compound (~253 °C), vacuum distillation is essential to prevent decomposition.[1][11]

Q3: My crude product requires column chromatography. How do I develop a robust protocol?

A3: Flash column chromatography is the standard for purifying pyrazine derivatives.[9][12] Success hinges on a systematic approach to developing the method.

This protocol is designed for the purification of this compound on a silica gel stationary phase.

Chromatography_Workflow step1 Step 1: Solvent System Selection (TLC) step2 Step 2: Column Packing step1->step2 step3 Step 3: Sample Loading step2->step3 step4 Step 4: Elution & Fraction Collection step3->step4 step5 Step 5: Analysis & Pooling step4->step5 step6 Step 6: Solvent Removal step5->step6

Caption: Standard workflow for flash column chromatography.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent. The goal is to achieve a Retention Factor (Rf) of 0.25-0.35 for the target compound.

    • Start with a low-polarity mobile phase, such as Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[9][13]

    • A mixture of 90:10 Hexane/Ethyl Acetate is a good starting point for separating pyrazines from more polar impurities like imidazoles.[5][8]

    • Visualize spots using a UV lamp (254 nm).

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) is often more effective than an isocratic (constant solvent ratio) elution for complex mixtures.[5]

    • Collect fractions and monitor their contents by TLC.

  • Analysis and Pooling:

    • Spot each collected fraction on a TLC plate.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Solvent System (v/v)PolarityTypical Application
95:5 Hexane / Ethyl AcetateLowEluting non-polar impurities.
90:10 Hexane / Ethyl AcetateLow-MediumGood starting point for eluting the target compound.[8]
80:20 Hexane / Ethyl AcetateMediumFor compounds that are slightly more polar.
100% Dichloromethane (DCM)MediumCan be used as an alternative to Hexane/EtOAc systems.[9]
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (overlapping spots) - Incorrect solvent system (Rf too high).- Column overloading.- Sample band is too diffuse.- Decrease the eluent polarity.- Use a shallower gradient.- Reduce the amount of crude material loaded.- Use a dry loading technique.
Product co-elutes with impurity - Impurity has very similar polarity.- Try a different solvent system (e.g., Hexane/Acetone or Toluene/Ethyl Acetate).- Use high-performance silica with a larger surface area for better resolution.[12]
Streaking on TLC/Column - Compound is too acidic/basic.- Sample is not fully soluble in the mobile phase.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Ensure the sample is fully dissolved before loading.
No product elutes from column - Eluent is not polar enough.- Compound has decomposed on silica.- Gradually increase the eluent polarity.- If decomposition is suspected, consider using a less acidic stationary phase like alumina.
Q4: Is recrystallization a good option, and how do I find the right solvent?

A4: Recrystallization is an excellent and economical method for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution (or are insoluble in the hot solvent).[10]

  • Place a small amount (~20-30 mg) of your crude solid in a test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[10]

  • Heat the mixture gently (e.g., in a warm water bath). The compound should completely dissolve. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If a single solvent is not effective, a mixed-solvent system (e.g., Hexane/Acetone, Hexane/Ethyl Acetate) can be used.[10][14] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Heat to redissolve, then cool slowly.

  • Alcohols (Ethanol, Isopropanol)

  • Hexanes or Heptane

  • Ethyl Acetate

  • Acetone

  • Toluene

  • Water (less likely for this compound but should be considered if impurities are non-polar)[14]

ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing - Solution is supersaturated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent.- Add a small amount of additional hot solvent and allow to cool more slowly.- Use a lower-boiling point solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling - Solution is too dilute.- Compound is too soluble in the chosen solvent.- Boil off some of the solvent to concentrate the solution.- Add a "poor" solvent to a mixed-solvent system.- Add a seed crystal of the pure compound.
Poor recovery of product - Too much solvent was used.- Compound has significant solubility even at low temperatures.- Concentrate the mother liquor and cool again to recover a second crop of crystals.- Re-evaluate the solvent choice for one with lower solubility at cold temperatures.
Q5: How do I assess the purity of my final this compound?

A5: After purification, you must verify the purity using analytical techniques. Relying on a single method is not advisable.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase HPLC method can provide high-resolution separation of the main compound from trace impurities. Purity is typically reported as a percentage based on peak area.[4]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A GC analysis will show the presence of any volatile impurities or residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the compound. A clean spectrum, free of unassignable peaks, is a strong indicator of high purity. Integration of signals can also be used for quantitative analysis (qNMR) against a known standard.[4][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC (GC-MS) or LC (LC-MS), it is a powerful tool for identifying unknown impurity peaks.[9]

References

Technical Support Center: Synthesis of 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-cyclopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. By understanding the underlying reaction mechanisms, you can optimize your experimental conditions to achieve higher yields and purity.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-cyclopropylpyrazine. This involves:

  • Diazotization: The conversion of the primary amino group of 2-amino-5-cyclopropylpyrazine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Reaction: The subsequent replacement of the diazonium group with a bromine atom, catalyzed by a copper(I) bromide salt.[1]

This guide will delve into the potential side products that can arise during each of these critical steps and provide actionable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part 1: Issues Related to the Starting Material: 2-amino-5-cyclopropylpyrazine

Question 1: What are the potential impurities in my 2-amino-5-cyclopropylpyrazine starting material that could affect the subsequent reactions?

Answer: The quality of your starting material is paramount. Impurities in 2-amino-5-cyclopropylpyrazine can carry through or interfere with the diazotization and Sandmeyer reactions. A common synthetic route to 2-amino-5-cyclopropylpyrazine involves the reaction of 2-amino-5-chloropyrazine with a cyclopropyl magnesium bromide in the presence of a catalyst. Potential impurities from this synthesis could include:

  • Unreacted 2-amino-5-chloropyrazine: This will also undergo diazotization and Sandmeyer reaction to produce 2-bromo-5-chloropyrazine, a significant impurity that can be difficult to separate from the desired product.

  • Over-alkylation products: In some cases, di-cyclopropylpyrazine species can form, though this is generally a minor byproduct.

  • Residual catalyst and inorganic salts: These can interfere with the subsequent reaction steps.

Recommendation: Always ensure the purity of your 2-amino-5-cyclopropylpyrazine is confirmed by techniques such as HPLC, GC-MS, and NMR before proceeding.

Part 2: Troubleshooting the Diazotization Step

Question 2: I am observing a lower-than-expected yield of the diazonium salt and see some discoloration in my reaction mixture. What could be the cause?

Answer: The formation of the pyrazine diazonium salt is a critical step, and its stability is a key factor.[2] Several side reactions can occur, leading to yield loss and impurities:

  • Phenol Formation (Hydrolysis): Diazonium salts, especially when warmed, can react with water to form 2-hydroxy-5-cyclopropylpyrazine.[3] This is a common byproduct if the reaction temperature is not strictly controlled.

  • Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the unreacted, electron-rich 2-amino-5-cyclopropylpyrazine to form an azo-coupled dimer. This is more likely to occur if the acid concentration is too low.[3] High acidity is required to keep the concentration of the free amine low.[3]

  • Decomposition: Pyrazine diazonium salts have limited stability and can decompose, leading to a complex mixture of byproducts and a dark-colored solution.[4]

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process.[5]

  • Acid Concentration: Use a sufficient excess of a strong acid (e.g., HBr, H₂SO₄) to ensure complete protonation of the starting amine and to stabilize the diazonium salt.

  • Rate of Addition: Add the sodium nitrite solution slowly to control the exotherm and prevent localized heating.

Question 3: My diazonium salt solution seems unstable and is rapidly changing color. What should I do?

Answer: The stability of aryl diazonium salts can vary significantly.[6] While some can be isolated, many are used immediately in the subsequent step. The electron-deficient nature of the pyrazine ring can influence the stability of the diazonium salt. If you observe rapid decomposition (e.g., vigorous nitrogen evolution, darkening of the solution), consider the following:

  • Immediate Use: Prepare the diazonium salt and use it in situ for the Sandmeyer reaction without attempting to isolate it.

  • Choice of Acid: The counter-ion can affect stability. For instance, diazonium tetrafluoroborates are often more stable.[4] However, for a Sandmeyer bromination, HBr is a common choice.

Part 3: Troubleshooting the Sandmeyer Reaction

Question 4: My final product contains a significant amount of 2-chloro-5-cyclopropylpyrazine. How can I avoid this?

Answer: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The copper(I) catalyst facilitates the conversion of the diazonium salt to an aryl radical, which is then trapped by a halogen from a copper(II) halide species.[1] The presence of chloride ions can lead to the formation of the chloro-analogue.

  • Source of Chloride: If you used HCl during the diazotization step, there will be a high concentration of chloride ions available to compete with bromide.

  • Mitigation:

    • Use hydrobromic acid (HBr) instead of hydrochloric acid (HCl) for the diazotization step.

    • Ensure your copper(I) bromide is of high purity and not contaminated with copper(I) chloride.

Question 5: I have isolated a significant amount of a high-molecular-weight byproduct. What is it likely to be?

Answer: A common byproduct in Sandmeyer reactions is the formation of biaryl compounds.[1] This occurs when the intermediate aryl radical dimerizes. In this case, the byproduct would be 5,5'-dicyclopropyl-2,2'-bipyrazine.

  • Cause: This side reaction is inherent to the radical mechanism of the Sandmeyer reaction.

  • Minimization:

    • Ensure efficient stirring to maintain a homogeneous solution.

    • Control the rate of addition of the diazonium salt solution to the copper(I) bromide solution to keep the concentration of the radical intermediate low at any given time.

Question 6: My product is contaminated with 5-cyclopropylpyrazine (de-brominated product). What causes this?

Answer: This side product is a result of hydrodediazoniation , where the diazonium group is replaced by a hydrogen atom.

  • Mechanism: This can happen through a radical pathway where the aryl radical abstracts a hydrogen atom from the solvent or other components in the reaction mixture. Certain reagents, like hypophosphorous acid (H₃PO₂), are known to promote this reaction.[3]

  • Prevention:

    • Ensure your reagents are pure and free from unwanted reducing agents.

    • Careful control of the reaction conditions to favor the desired Sandmeyer pathway is crucial.

Summary of Potential Side Products

Side Product Chemical Name Formation Stage Plausible Cause Suggested Analytical Method
Impurity A2-hydroxy-5-cyclopropylpyrazineDiazotizationReaction with water due to elevated temperature.LC-MS, GC-MS
Impurity BAzo-dimer of 2-amino-5-cyclopropylpyrazineDiazotizationInsufficient acid concentration.LC-MS, NMR
Impurity C2-chloro-5-cyclopropylpyrazineSandmeyer ReactionPresence of chloride ions (e.g., from HCl).GC-MS, NMR
Impurity D5,5'-dicyclopropyl-2,2'-bipyrazineSandmeyer ReactionDimerization of the aryl radical intermediate.LC-MS, NMR
Impurity E5-cyclopropylpyrazineSandmeyer ReactionHydrodediazoniation (reduction).GC-MS, NMR

Experimental Protocol: Minimized Side Product Synthesis of this compound

This protocol is designed to minimize the formation of the common side products discussed above.

Step 1: Diazotization of 2-amino-5-cyclopropylpyrazine

  • To a stirred solution of 2-amino-5-cyclopropylpyrazine (1.0 eq) in 48% hydrobromic acid (3.0-4.0 eq) at 0-5 °C (ice-salt bath), add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The solution should be a clear, pale yellow.

Causality Note: Using HBr instead of HCl minimizes the formation of 2-chloro-5-cyclopropylpyrazine. Strict temperature control prevents the formation of 2-hydroxy-5-cyclopropylpyrazine.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution.

  • Control the rate of addition to keep the internal temperature below 10 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • The reaction can be gently warmed (e.g., to 40-50 °C) to ensure complete decomposition of the diazonium salt.

Causality Note: Slow addition of the diazonium salt to the copper catalyst solution keeps the concentration of the reactive aryl radical low, thus minimizing the formation of the biaryl byproduct.[1]

Step 3: Work-up and Purification

  • Quench the reaction mixture by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate pure this compound.

Visualizing the Reaction Pathways

Main Reaction Pathway

Main_Reaction A 2-amino-5-cyclopropylpyrazine B Pyrazine Diazonium Bromide A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr (Sandmeyer Reaction)

Caption: Main synthetic route to this compound.

Formation of Major Side Products

Side_Products cluster_diazotization Diazotization Stage cluster_sandmeyer Sandmeyer Stage A 2-amino-5-cyclopropylpyrazine B Pyrazine Diazonium Bromide A->B NaNO₂, HBr C 2-hydroxy-5-cyclopropylpyrazine (Phenol byproduct) B->C H₂O, Δ D Azo-dimer B->D + 2-amino-5-cyclopropylpyrazine (Low [H⁺]) E Pyrazine Diazonium Bromide F Aryl Radical Intermediate E->F Cu(I), -N₂ G This compound (Desired Product) F->G Cu(II)Br₂ H 5,5'-dicyclopropyl-2,2'-bipyrazine (Biaryl byproduct) F->H Dimerization I 5-cyclopropylpyrazine (Reduction byproduct) F->I H-atom abstraction J 2-chloro-5-cyclopropylpyrazine (Halogen exchange) F->J Cu(II)Cl₂ (if Cl⁻ present)

Caption: Pathways for the formation of common side products.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling with 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Suzuki-Miyaura reactions involving 2-bromo-5-cyclopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of cyclopropylpyrazine-containing biaryl compounds. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guide: Common Failure Modes

This section addresses the most frequent issues observed in the laboratory when coupling this compound. Each question details a specific problem, explores the potential root causes grounded in organometallic principles, and provides actionable solutions.

Q1: My reaction shows low to no conversion, and I primarily recover my this compound starting material. What's going wrong?

This is a classic symptom of a stalled catalytic cycle, most often at the initial oxidative addition step or due to catalyst deactivation. The electron-deficient nature of the pyrazine ring, while activating the C-Br bond, introduces unique challenges.[1]

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyrazine Nitrogen: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center. This coordination can occupy a vacant site on the catalyst, thereby inhibiting the oxidative addition of the C-Br bond into the Pd(0) complex.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald class, such as SPhos, XPhos, or RuPhos, are designed to create a sterically hindered environment around the palladium atom.[2] This steric bulk physically blocks the pyrazine nitrogen from coordinating with the metal center, keeping the catalyst active and available for the desired reaction pathway.

  • Inefficient Catalyst System or Pre-catalyst Activation: The chosen palladium source or ligand may not be active enough for this specific substrate.[1] If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species might be inefficient under your current conditions.[3]

    • Solution 1 (Ligand Screening): If using a simple ligand like PPh₃, switch to a more electron-rich and effective ligand system as mentioned above (XPhos, SPhos, etc.). These ligands accelerate the rate-limiting oxidative addition step, especially for challenging heteroaryl halides.[4][5]

    • Solution 2 (Pre-catalyst Choice): Use a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern, well-defined pre-catalyst (e.g., XPhos-Pd-G3). These systems generate the active LPd(0) species more reliably and efficiently, often leading to more reproducible results.[6]

  • Insufficient Temperature: The overall reaction may have a high activation energy that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS.[1] Be aware that excessive heat can promote side reactions like hydrodebromination (see Q2).

Q2: My main byproduct is 5-cyclopropylpyrazine. Why am I seeing so much hydrodebromination?

Hydrodebromination (or simply "debromination") is a common and frustrating side reaction, particularly with electron-deficient heteroaryl halides like 2-bromopyrazine.[2] It occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material. This process is mediated by palladium-hydride (Pd-H) species.[1][7]

Potential Causes & Solutions:

  • Source of Hydride: The Pd-H species responsible for this side reaction can be generated from trace water, alcohols (if used as a solvent), or even certain amine bases.

    • Solution 1 (Anhydrous Conditions): Ensure all reagents and solvents are rigorously dried and anhydrous. Use freshly distilled or Sure/Seal™ solvents.[8] Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) to exclude moisture.

    • Solution 2 (Base Selection): Avoid strong hydroxide bases (NaOH, KOH) which significantly increase the risk of hydrodebromination.[2] A non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a superior choice for these substrates.[2][3]

  • High Reaction Temperature: The activation energy for hydrodebromination can be competitive with that of the desired coupling, and its rate often increases significantly with temperature.[1]

    • Solution: If you are observing debromination, try lowering the reaction temperature. This can be enabled by using a more active catalyst system (e.g., a Buchwald pre-catalyst) that allows the desired Suzuki coupling to proceed at a milder temperature.[1]

Q3: I'm observing significant homocoupling of my boronic acid partner. How can I prevent this?

The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

Potential Causes & Solutions:

  • Oxygen in the Reaction: Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II) and can also directly promote the homocoupling of the boronic acid.[7]

    • Solution: Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the entire experiment.

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) source, any unreduced Pd(II) can catalyze the homocoupling pathway.

    • Solution: As mentioned in Q1, using a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient pre-catalyst that ensures rapid generation of the active Pd(0) species can minimize the amount of residual Pd(II) and thus suppress homocoupling.[6]

Q4: My boronic acid appears to be decomposing, leading to low yields. What is happening?

This is likely protodeboronation, a process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] This is particularly problematic for electron-deficient or certain heteroaryl boronic acids, especially under harsh basic conditions.[3][9]

Potential Causes & Solutions:

  • Base-Promoted Protodeboronation: The combination of a strong base and a protic solvent (like water) can rapidly degrade sensitive boronic acids.[10]

    • Solution 1 (Milder Base): Switch to a milder base. Potassium fluoride (KF) is known to be effective in promoting Suzuki couplings while minimizing protodeboronation of sensitive substrates.[3]

    • Solution 2 (Anhydrous Conditions): Running the reaction under anhydrous conditions can slow the rate of hydrolysis-dependent protodeboronation.

  • Inherent Instability of the Boronic Acid: Some boronic acids are intrinsically unstable.

    • Solution: Convert the boronic acid to a more stable derivative. Boronic esters (e.g., pinacol esters, BPin) or organotrifluoroborate salts (BF₃K) are significantly more robust towards protodeboronation.[3][11] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its standing concentration low and minimizing degradation.[12]

Visualizing the Process: The Suzuki Catalytic Cycle and Failure Points

To better understand where these issues arise, it is helpful to visualize the catalytic cycle. The following diagram illustrates the primary steps of the Suzuki-Miyaura reaction and highlights the competing side reactions discussed above.

Suzuki_Cycle pd0 LPd(0) Active Catalyst oa Oxidative Addition pd0->oa + Ar-X pd2 L(Ar)Pd(II)-X (Ar = Pyrazine) oa->pd2 trans Transmetalation pd2->trans + [R-B(OH)₃]⁻ pd2_bor L(Ar)Pd(II)-R (R = Boronic Partner) trans->pd2_bor re Reductive Elimination pd2_bor->re product Product Ar-R re->product product->pd0 inhibition Catalyst Inhibition (Pyrazine Coordination) inhibition->pd0 Blocks Cycle debromination Hydrodebromination debromination->pd2 Forms Ar-H protodeboronation Protodeboronation homocoupling Homocoupling arx This compound arx->oa boronic R-B(OH)₂ boronic->trans boronic->protodeboronation Degrades Nucleophile boronic->homocoupling Forms R-R base Base base->trans hydride [H] Source hydride->debromination

Caption: The Suzuki catalytic cycle and key competing side reactions.

Data Summary: Recommended Reaction Parameters

The choice of catalyst, ligand, base, and solvent is crucial for success. The table below summarizes conditions that have been reported for successful Suzuki couplings of related electron-deficient 2-bromo-heterocycles. This should serve as a starting point for your optimization.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Arylboronic AcidPd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane100-120A robust system for many heteroaryl couplings.[1]
Heteroarylboronic AcidXPhos-Pd-G3 (2-3)(integral)K₃PO₄ (2.0)THF80-100Pre-catalyst offers high reliability.
Arylboronic AcidPd(OAc)₂ (2-3)SPhos (4-6)Cs₂CO₃ (2.0)Toluene110Cesium carbonate can enhance reactivity.[2]
Base-sensitive Boronic AcidPd(PPh₃)₄ (5)(integral)KF (3.0)Dioxane/H₂O100Milder base to prevent protodeboronation.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point. All quantities should be adjusted based on the specific molecular weights of your coupling partners. Standard air-free techniques (e.g., Schlenk line or glovebox) are required for optimal results. [8]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (or Ester) (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 2-3 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium pre-catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the limiting starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13][14]

Frequently Asked Questions (FAQs)

Q: Is the cyclopropyl group stable under Suzuki conditions? A: Yes, the cyclopropyl group is generally very stable and well-tolerated under the palladium-catalyzed conditions used for Suzuki-Miyaura reactions. It does not typically interfere with the catalytic cycle.[15][16]

Q: Can I use water as a co-solvent? A: While many Suzuki reactions benefit from a small amount of water to help dissolve inorganic bases and facilitate the formation of the active boronate species, it can increase the risk of both hydrodebromination and protodeboronation with sensitive substrates like this one.[3][17] It is recommended to start with strictly anhydrous conditions. If solubility issues with the base persist, a minimal amount of degassed water (e.g., a 10:1 organic solvent to water ratio) can be cautiously added.

Q: My reaction turned black. Is the catalyst dead? A: The formation of a black or dark brown solution is very common in palladium-catalyzed reactions and often indicates the formation of palladium black (colloidal Pd(0) nanoparticles).[18] While extensive precipitation can indicate catalyst decomposition and loss of activity, a dark, homogeneous solution is normal and does not necessarily mean the reaction has failed.[19] The key is to monitor product formation via TLC or LC-MS.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Bromo-5-cyclopropylpyrazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions, specifically those involving 2-Bromo-5-cyclopropylpyrazine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you efficiently remove residual palladium from your reaction mixtures, ensuring the purity and safety of your active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Removal in Heterocyclic Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules.[1][2][3][4] However, the removal of the palladium catalyst post-reaction presents a significant challenge.[1][5] Residual palladium in the final API is a major concern due to its potential toxicity and the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[3][6][7]

The difficulty of palladium removal is often exacerbated when working with heterocyclic compounds like this compound. The presence of heteroatoms, such as the nitrogen atoms in the pyrazine ring, can lead to strong coordination with the palladium catalyst, forming stable complexes that are difficult to break and remove using standard purification techniques.[8][9] This guide provides practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound reaction?

A1: There are two primary reasons for the stringent removal of palladium:

  • Regulatory Compliance: International guidelines (ICH Q3D) mandate strict limits on elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of less than 10 parts per million (ppm) in the final drug product.[3][7]

  • Downstream Process Interference: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning.[9] It can also compromise the results of biological assays.[9]

Q2: What are the common forms of residual palladium in a reaction mixture?

A2: Residual palladium can exist in various forms, including:

  • Homogeneous Species: Soluble Pd(0) and Pd(II) complexes with ligands or the product itself.

  • Heterogeneous Species: Insoluble palladium black (Pd(0)) or palladium salts.

  • Colloidal Palladium: Fine, suspended palladium particles that can be difficult to filter.[10]

The nature of the palladium species will influence the choice of the most effective removal method.

Q3: What are the primary methods for palladium removal?

A3: The most common strategies for palladium removal can be categorized as follows:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized scavengers.[2][6]

  • Scavenging: Employing chemical agents that selectively bind to palladium, forming complexes that can be easily removed by filtration or extraction.[1][2][11]

  • Chromatography: Using techniques like column chromatography to separate the desired product from the palladium catalyst.[10]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[6][7]

  • Filtration: A simple method to remove insoluble palladium species, often through a pad of celite.[10]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are materials, often silica-based or polymeric, that are functionalized with groups that have a strong affinity for palladium.[2][11] These functional groups, such as thiols, thioureas, or isocyanides, act as ligands that chelate the palladium, effectively "scavenging" it from the solution.[11][12] The solid-supported scavenger-palladium complex can then be easily removed by filtration.[10][11]

Troubleshooting Guide: Common Issues in Palladium Removal

Issue Potential Cause(s) Suggested Solution(s)
High Residual Palladium After Initial Purification (e.g., >100 ppm) - Strong coordination of palladium to the pyrazine nitrogen. - Formation of soluble palladium complexes. - Ineffective initial purification method.- Employ a high-affinity palladium scavenger (e.g., thiol- or thiourea-functionalized silica). - Consider a multi-step purification approach combining different techniques (e.g., scavenging followed by crystallization). - Screen different solvents for extraction or chromatography to disrupt palladium-product complexes.
Product Loss During Palladium Removal - Adsorption of the product onto the scavenger or adsorbent (e.g., activated carbon). - Co-precipitation of the product with the palladium species.- Choose a more selective scavenger with lower product affinity. - Optimize the amount of scavenger used; an excess can lead to product loss. - For activated carbon, perform a thorough wash with a suitable solvent to recover adsorbed product.[3]
Inconsistent Palladium Removal Results - Variation in the form of residual palladium between batches (e.g., soluble vs. insoluble). - Incomplete reaction leading to different palladium species. - Inconsistent work-up procedures.- Characterize the nature of the palladium species in your reaction mixture. - Ensure the reaction goes to completion to have a more consistent palladium state. - Standardize the work-up and purification protocols.
Difficulty Filtering the Scavenger/Palladium Complex - Fine particle size of the scavenger or precipitated palladium. - Clogging of the filter medium.- Use a filter aid like Celite® to form a filter pad.[10][13] - Consider using a scavenger with a larger particle size. - Dilute the reaction mixture with a suitable solvent before filtration.

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol is effective for removing both Pd(0) and Pd(II) species. Thiol-based scavengers are known for their high affinity for palladium.[11]

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble impurities.

  • Solvent Exchange: If the reaction solvent is not suitable for scavenging (e.g., highly polar solvents can sometimes reduce scavenger efficiency), perform a solvent exchange to a less polar organic solvent like toluene or ethyl acetate.

  • Scavenger Addition: To the organic solution of your crude product, add the thiol-functionalized silica scavenger (typically 3-10 weight equivalents relative to the palladium catalyst).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][6][14]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective adsorbent for palladium removal, though it can sometimes lead to product loss due to non-specific binding.[3]

  • Reaction Work-up: Perform a standard aqueous work-up.

  • Solvent Selection: Dissolve the crude product in a suitable organic solvent.

  • Carbon Treatment: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the slurry at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be sure to wash the carbon cake thoroughly with the solvent to minimize product loss.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Visualization of the Palladium Removal Workflow

The following diagram illustrates a typical decision-making workflow for palladium removal from a reaction mixture containing a heterocyclic compound like this compound.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) check_pd_form Is Palladium Insoluble? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenging_step Select & Add Palladium Scavenger (e.g., Thiol-Silica) check_pd_form->scavenging_step No (Soluble) analyze1 Analyze Residual Pd filtration->analyze1 analyze1->scavenging_step >10 ppm final_product Purified Product (<10 ppm Pd) analyze1->final_product <10 ppm stir Stir (2-24h, RT to 50°C) scavenging_step->stir filtration2 Filtration stir->filtration2 analyze2 Analyze Residual Pd filtration2->analyze2 crystallization Crystallization analyze2->crystallization >10 ppm analyze2->final_product <10 ppm crystallization->final_product

Caption: Decision workflow for palladium removal.

Analytical Techniques for Palladium Detection

Accurate quantification of residual palladium is crucial for process optimization and quality control.

Technique Principle Typical Detection Limit Notes
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass analysis.< 1 ppbThe gold standard for trace metal analysis in pharmaceuticals due to its high sensitivity and accuracy.[5][6][14]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of atoms in a plasma and detection of the emitted light.1-10 ppbA robust and reliable technique, though less sensitive than ICP-MS.[5]
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in the gaseous state.10-100 ppbA well-established technique, but generally less sensitive than plasma-based methods.[5]
Fluorescence-Based Assays Utilize a palladium-catalyzed reaction that produces a fluorescent product, where the fluorescence intensity correlates with the palladium concentration.~10 ppbOffers a rapid and high-throughput method for process screening and optimization, but may not be suitable for final product release testing.[14][15]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-cyclopropylpyrazine and 2-chloro-5-cyclopropylpyrazine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyrazines, in particular, are privileged structures found in numerous biologically active compounds. The choice of starting material for palladium-catalyzed cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-Bromo-5-cyclopropylpyrazine and 2-chloro-5-cyclopropylpyrazine .

The fundamental difference in the chemical behavior of these two halopyrazines lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction is paramount as it directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-heterocycle to the Pd(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates a more rapid oxidative addition, which generally translates to faster reaction times, higher yields, and the feasibility of employing milder reaction conditions. The established reactivity trend for halogens in these transformations is I > Br > Cl.[1]

While direct head-to-head comparative studies for this compound and 2-chloro-5-cyclopropylpyrazine under identical conditions are not extensively reported in the literature, the well-established principles of cross-coupling chemistry and data from analogous heteroaromatic systems provide a reliable framework for a comparative analysis of their expected performance.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. When comparing the reactivity of 2-bromo- and 2-chloro-5-cyclopropylpyrazine in this reaction, the bromo derivative is expected to be significantly more reactive. This allows for the use of less active palladium catalysts and milder reaction conditions to achieve high yields. For the less reactive 2-chloro-5-cyclopropylpyrazine, more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required to achieve comparable results.[2][3]

HalopyrazineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compound (Analog) Pd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O10012~85-95Higher reactivity allows for standard catalyst systems.[2]
2-Chloro-5-cyclopropylpyrazine (Analog) Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)K₃PO₄Toluene11024~75-85Requires a more active catalyst system and harsher conditions.[2]

Table 1: Representative Suzuki-Miyaura coupling conditions and expected yields for analogous 2-halopyrazines with phenylboronic acid. Data is inferred from reactions with similar substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyrazine

This generalized protocol can be adapted for both 2-bromo- and 2-chloro-5-cyclopropylpyrazine, with the understanding that the chloro derivative may require a more active catalyst system and longer reaction times.

Materials:

  • 2-Halo-5-cyclopropylpyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-5-cyclopropylpyrazine, arylboronic acid, base, and palladium catalyst/ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 2-Halo-5-cyclopropylpyrazine - Arylboronic Acid - Base - Pd Catalyst/Ligand B Establish Inert Atmosphere (Ar or N₂) A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir (80-110 °C) C->D 3. E Monitor Progress (TLC, LC-MS) D->E 4. F Cool to RT & Quench E->F 5. G Extract with Organic Solvent F->G 6. H Dry and Concentrate G->H 7. I Purify via Chromatography H->I 8.

Figure 1: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Similar to the Suzuki-Miyaura coupling, this compound is expected to be more reactive than its chloro counterpart. The amination of 2-chloropyrazines often requires more specialized, bulky phosphine ligands to achieve high yields and prevent catalyst deactivation.[5][6]

HalopyrazineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compound (Analog) Pd₂(dba)₃ / RuPhosLiHMDSToluene10016~83High yields are achievable with modern phosphine ligands.[5]
2-Chloro-5-cyclopropylpyrazine (Analog) Pd(OAc)₂ / BrettPhosNaOtBuToluene11018~75-85Requires highly active and specialized ligand systems.

Table 2: Representative Buchwald-Hartwig amination conditions and expected yields for analogous 2-halopyrazines with a secondary amine (e.g., morpholine). Data is inferred from reactions with similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyrazine

This protocol provides a general starting point for the amination of 2-halo-5-cyclopropylpyrazines.

Materials:

  • 2-Halo-5-cyclopropylpyrazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., RuPhos for bromo, BrettPhos for chloro) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) (1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-halo-5-cyclopropylpyrazine, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the amine and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA_complex [Py-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (+ Py-X) Amine_adduct [Py-Pd(II)(HNR₂)(X)L₂]⁺ OA_complex->Amine_adduct Ligand Exchange (+ HNR₂) Amido_complex [Py-Pd(II)(NR₂)L₂] Amine_adduct->Amido_complex Deprotonation (- HX, - Base-H⁺) Product Py-NR₂ Amido_complex->Product Product->Pd0 Reductive Elimination PyX Py-X = 2-Halo-5-cyclopropylpyrazine HNR2 HNR₂ = Amine

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] The established reactivity trend of aryl halides (I > Br > Cl) holds true for this transformation as well. Consequently, this compound is expected to undergo Sonogashira coupling under milder conditions and with higher efficiency than 2-chloro-5-cyclopropylpyrazine.

HalopyrazineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compound (Analog) Pd(PPh₃)₄ (5 mol%), CuI (5 mol%)Et₃NTHFRT to 504-8~80-90Generally proceeds smoothly at or slightly above room temperature.[8]
2-Chloro-5-cyclopropylpyrazine (Analog) PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)DIPADMF80-10012-24~60-75Requires higher temperatures and often a stronger amine base.

Table 3: Representative Sonogashira coupling conditions and expected yields for analogous 2-halopyrazines with a terminal alkyne (e.g., phenylacetylene). Data is inferred from reactions with similar substrates.

Experimental Protocol: Sonogashira Coupling of a 2-Halopyrazine

The following is a generalized protocol for the Sonogashira coupling of 2-halo-5-cyclopropylpyrazines.

Materials:

  • 2-Halo-5-cyclopropylpyrazine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Et₃N or DIPA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 2-halo-5-cyclopropylpyrazine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The choice between this compound and 2-chloro-5-cyclopropylpyrazine as a starting material in palladium-catalyzed cross-coupling reactions has significant practical implications for the synthetic chemist. The higher reactivity of the bromo-derivative, rooted in its lower C-Br bond dissociation energy, generally allows for more facile C-C and C-N bond formation under milder conditions and with a broader range of standard catalyst systems. In contrast, the chloro-derivative, while often more cost-effective, typically necessitates the use of more specialized and highly active catalyst systems, higher reaction temperatures, and longer reaction times to achieve comparable yields.

For researchers in drug discovery and development, the bromo-compound offers greater flexibility and reliability in the synthesis of diverse compound libraries. However, for large-scale synthesis where cost is a major driver, the development of a robust and efficient protocol for the less expensive chloro-analog can be a worthwhile endeavor. This guide provides the foundational knowledge and representative protocols to enable informed decisions and successful execution of these critical synthetic transformations.

References

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 2-Bromo-5-cyclopropylpyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Value and Limitations of a "Go-To" Building Block

In the landscape of modern medicinal chemistry, particularly in kinase inhibitor design, the 2-bromo-5-cyclopropylpyrazine scaffold has emerged as a valuable and frequently utilized building block.[1][2] Its pyrazine core acts as a bioisosteric mimic of purine's adenine moiety, effectively engaging with the hinge region of many kinases, while the cyclopropyl group offers a desirable vector for exploring lipophilic pockets, often improving metabolic stability and potency.[1] The bromine atom serves as a reliable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the facile introduction of diverse substituents to probe structure-activity relationships (SAR).[3][4]

However, over-reliance on a single "privileged" scaffold can lead to several challenges in drug discovery campaigns:

  • Scaffold Hopping & IP Circumvention: Moving away from a densely populated patent space is often a primary driver for exploring alternative cores.[5][6]

  • Physicochemical Property Modulation: The inherent properties of the pyrazine ring (e.g., basicity, polarity) may not be optimal for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile for a specific target.[7][8]

  • Selectivity Tuning: Subtle changes in the core heterocycle's geometry and electronics can drastically alter the off-target profile of an inhibitor.[1]

  • Synthetic Tractability: While generally reliable, Suzuki couplings with electron-deficient heteroaryl bromides can sometimes be sluggish or require specialized, costly catalysts and ligands.[3][9]

This guide provides a comparative analysis of viable alternative building blocks to this compound. We will explore their synthetic utility, the resulting pharmacological profiles, and provide experimental protocols to illustrate their application, empowering researchers to make informed decisions when diversifying their chemical matter.

Strategic Selection of an Alternative Scaffold

The choice of an alternative building block is a multi-faceted decision driven by the specific goals of the drug discovery program. Key considerations include maintaining critical pharmacophoric elements while modulating physicochemical properties.

G A Initial Scaffold (this compound) B Project Goal? A->B C Improve Solubility / Polarity B->C Physicochemical Property Tuning D Enhance Potency / Explore New Lipophilic Pockets B->D SAR Expansion E Improve Metabolic Stability / Reduce Basicity B->E ADME Optimization F Alternative Heterocycles (e.g., Pyridines, Pyrimidines) C->F G Alternative Lipophilic Groups (e.g., Cyclobutyl, Methoxy) D->G H Alternative Coupling Handles (e.g., -Cl, -OTf, -SO2R) E->H

Caption: Decision workflow for selecting an alternative building block.

Comparative Analysis of Alternative Building Blocks

The ideal alternative often involves modifying one of three components of the parent scaffold: the heterocyclic core , the coupling handle , or the 5-position substituent .

Heterocyclic Core Analogs: Pyridines and Pyrimidines

Replacing the pyrazine core with other nitrogen-containing heterocycles like pyridine or pyrimidine is a common and effective strategy. This modification alters the number and position of hydrogen bond acceptors and donors, which can significantly impact target binding and selectivity.[10][11]

Building BlockKey Features & RationaleTypical Coupling PerformancePotential ADME Impact
This compound (Baseline) Mimics adenine; two H-bond acceptors. Often used in kinase inhibitors.[1]Good to excellent yields in Suzuki/Buchwald reactions.Generally good permeability; pyrazine nitrogen can be a site of metabolism.
2-Bromo-5-cyclopropylpyridine Removes one nitrogen atom, reducing basicity and polarity. Can improve permeability.[12]Generally more reactive than the pyrazine analog due to higher electron density.[3]Lower pKa may reduce off-target interactions with acidic residues. Can decrease solubility.
2-Amino-5-chloropyridine Introduces a hydrogen bond donor. Often used to engage with specific residues in an active site.[13]The chloro group is less reactive than bromo, often requiring more forcing conditions or specialized catalysts.[9]The amino group can increase polarity and solubility but may also be a metabolic liability.
5-Bromo-2-cyclopropylpyrimidine Isomeric rearrangement of nitrogens. Alters the vector of the dipole moment and H-bonding potential.[11]Reactivity is comparable to pyrazine derivatives.Can offer a distinct off-target profile compared to pyrazine or pyridine isomers.
Alternative Coupling Handles

While the bromide is a workhorse, other leaving groups can offer advantages in terms of reactivity, cost, or availability.

Coupling HandleRationale for UseAdvantagesDisadvantages
Chloride (-Cl) Lower cost and often more readily available starting materials.Economical for large-scale synthesis.Less reactive than bromide, requiring more active catalysts (e.g., those with bulky phosphine ligands) and potentially higher temperatures.[3][9]
Triflate (-OTf) Highly reactive leaving group.Enables coupling at lower temperatures and can be used for less reactive coupling partners.Often more expensive and can be less stable to storage than halides.
Sulfonate/Sulfinate (-SO₂R) Superior stability and reactivity profile, especially for challenging substrates like pyridine-2-boronic acids.[14]Can provide significantly higher yields where traditional boronic acids fail.[14]May require bespoke synthesis of the sulfonate/sulfinate starting material.
Analogs of the 5-Position Substituent

Modifying the cyclopropyl group allows for fine-tuning of lipophilicity and exploration of the target's binding pocket.

5-SubstituentRationale for UseImpact on Properties
Cyclobutyl Increases lipophilicity and steric bulk compared to cyclopropyl.[15]Probes larger pockets; may increase metabolic stability by shielding the ring. Can decrease solubility.
(Cyclopropyl)methoxy Introduces a flexible ether linkage.[16]Increases polarity and potential for H-bonding, which can enhance solubility. Adds conformational flexibility.
Amino (-NH₂) Introduces a strong hydrogen bond donor and increases polarity.[17][18]Can form key interactions with the target protein to boost potency. Significantly increases aqueous solubility.
Hydroxyl (-OH) Provides a hydrogen bond donor/acceptor.[19]Can improve solubility and introduce a key interaction point. Potential site for glucuronidation.

Experimental Protocols

To provide a practical context, we describe a standard protocol for a Suzuki-Miyaura cross-coupling reaction, which is broadly applicable to many of the bromo- and chloro-heterocyclic building blocks discussed.

General Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a representative starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction & Workup A 1. Add heteroaryl halide (1.0 eq), boronic acid/ester (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to a dry flask. B 2. Purge flask with an inert gas (N2 or Ar). A->B C 3. Add degassed solvent (e.g., Dioxane/H2O). B->C D 4. Add Pd catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%). C->D E 5. Heat reaction mixture (e.g., 90-100 °C) and monitor by LCMS/TLC. D->E F 6. Cool, dilute with organic solvent, wash with water/brine. E->F G 7. Dry, concentrate, and purify by column chromatography. F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (e.g., 2-Bromo-5-cyclopropylpyridine, 0.2 mmol, 1.0 equiv.), the desired arylboronic acid or pinacol ester (0.24 mmol, 1.2 equiv.), and potassium carbonate (0.4 mmol, 2.0 equiv.).

  • Inerting: Seal the vial with a septum cap and purge with nitrogen or argon gas for 5-10 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 2 mL) via syringe.

  • Catalyst Addition: In a single portion, add the palladium catalyst (e.g., Pd(OAc)₂, 0.004 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.008 mmol, 4 mol%). For air-sensitive catalysts, this should be done in a glovebox.

  • Reaction: Place the sealed vial in a preheated heating block (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the starting halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to facilitate the oxidative addition step, especially for electron-deficient and sterically hindered heteroaryl chlorides.[9][20]

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[20]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. The water is crucial for dissolving the base and facilitating the activation of the boronic acid.[3]

Conclusion

While this compound is a potent tool in the medicinal chemist's arsenal, strategic success often hinges on the ability to intelligently navigate away from it. By considering bioisosteric replacement of the core heterocycle, altering the coupling handle for synthetic efficiency, or modifying the peripheral substituent to fine-tune properties, researchers can unlock new chemical space.[5][10] The alternatives presented here—pyridines, pyrimidines, and analogs with different substituents and coupling handles—provide a robust starting point for scaffold hopping campaigns aimed at optimizing potency, selectivity, and drug-like properties, ultimately accelerating the path toward novel clinical candidates.[21][22]

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a technical comparison of the biological activities of compounds derived from the versatile building block, 2-Bromo-5-cyclopropylpyrazine, with a focus on their potential as kinase inhibitors in oncology. We will delve into their performance against alternative therapies, supported by experimental data and detailed protocols.

The this compound Scaffold: A Gateway to Kinase Inhibition

The this compound moiety offers a unique combination of features for drug design. The pyrazine ring itself is a bioisostere of other essential heterocyclic systems and can engage in crucial hydrogen bonding and aromatic interactions within protein active sites.[2] The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a diverse range of substituents to probe structure-activity relationships (SAR). The cyclopropyl group at the 5-position can contribute to favorable hydrophobic interactions and may enhance metabolic stability and binding affinity.

Targeting Key Signaling Pathways in Cancer

Many pyrazine-based compounds have emerged as potent inhibitors of protein kinases, enzymes that play a pivotal role in regulating cellular processes such as growth, proliferation, and survival.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive therapeutic targets. One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4]

Comparative Analysis of Biological Activity

While specific public domain data on the biological activity of compounds directly derived from this compound is limited, we can extrapolate and compare its potential with structurally related pyrazine and pyrimidine-based kinase inhibitors.

A novel series of[1][5][6]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their dual inhibitory activity against c-Met and VEGFR-2 kinases.[7] One of the most promising compounds from this series, Compound 17l , exhibited excellent antiproliferative activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[7] Furthermore, it displayed potent inhibition of c-Met and VEGFR-2 with IC50 values of 26.00 nM and 2.6 µM, respectively.[7]

For comparison, we will consider Sorafenib , a well-established multi-kinase inhibitor (not containing a pyrazine core) that targets VEGFR-2, among other kinases, and is used in the treatment of various cancers.[8] We will also look at Gilteritinib , an FDA-approved pyrazine-containing kinase inhibitor targeting FLT3 and AXL.[9]

CompoundCore ScaffoldPrimary Target(s)A549 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
Compound 17l [1][5][6]triazolo[4,3-a]pyrazinec-Met, VEGFR-20.98[7]1.05[7]2.6[7]
Sorafenib PhenylureaVEGFR-2, PDGFR, RAF~2-10~5-100.09
Gilteritinib Pyrazine-2-carboxamideFLT3, AXL>10>10Not a primary target

This table highlights the potential of the pyrazine scaffold in achieving potent anticancer activity, with Compound 17l demonstrating comparable, and in some cases superior, cellular potency to the established drug Sorafenib against certain cell lines. It also underscores the importance of the substitution pattern on the pyrazine ring for directing kinase selectivity, as seen with Gilteritinib's high potency against FLT3 and AXL.

Experimental Protocols: Assessing Biological Activity

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of these compounds.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assessment: VEGFR-2 (KDR) Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, where VEGFR-2 phosphorylates a substrate using ATP. The amount of ADP is detected via a coupled enzymatic reaction that generates a luminescent signal.[5]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the 1x Kinase Buffer, ATP, and substrate solution as per the kit manufacturer's instructions.[1][11]

  • Master Mix Preparation: Prepare a master mix containing the Kinase Buffer, ATP, and substrate.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the blank.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[1]

  • Signal Detection: Add the detection reagent (e.g., Kinase-Glo™ MAX) to each well, which stops the kinase reaction and initiates the luminescent signal generation.[11]

  • Luminescence Measurement: Incubate at room temperature for 15 minutes and then measure the luminescence using a microplate reader.[1]

  • Data Analysis: Subtract the blank reading from all other readings and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyrazine-Derived Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Drug Discovery Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Viability Cell Viability Assay (MTT) Purification->Viability Kinase Kinase Inhibition Assay (VEGFR-2) Purification->Kinase Data Data Analysis (IC50 Determination) Viability->Data Kinase->Data SAR Structure-Activity Relationship (SAR) Data->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Compound ADME->Lead

Caption: A typical workflow for the discovery of novel kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potent anticancer activity. The versatility of its chemical handles allows for extensive exploration of structure-activity relationships, paving the way for the discovery of next-generation targeted therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new compounds in this exciting area of drug discovery.

References

A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-cyclopropylpyrazine in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, appearing in a multitude of clinically significant molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing novel therapeutics. The derivative, this compound, serves as a crucial building block, offering a reactive handle for carbon-carbon bond formation while the cyclopropyl group provides metabolic stability and conformational constraint.

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for functionalizing such heteroaromatic halides, enabling the efficient construction of complex biaryl and heteroaryl-aryl structures.[1] However, the electronic nature of the pyrazine ring can pose challenges, including catalyst inhibition and competing side reactions. The selection of an optimal palladium catalyst system is therefore paramount to achieving high yields, purity, and process efficiency.

This guide provides a head-to-head comparison of several prominent palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data derived from analogous systems, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Catalytic Landscape: Key Catalyst Classes

The efficacy of a Suzuki-Miyaura coupling on a heteroaromatic substrate like this compound is fundamentally dictated by the ligand sphere around the palladium center. The ligand influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient and potentially coordinating heterocycles such as pyrazines, the choice of catalyst is critical.[2] We will compare three major classes of palladium catalysts:

  • Traditional Phosphine Ligand Systems: Featuring catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), these are the classical workhorses of cross-coupling chemistry.

  • Bulky, Electron-Rich Phosphine Ligand Systems (Buchwald Ligands): Ligands such as SPhos and XPhos, often used with Pd(OAc)₂ or as pre-formed "precatalysts" (e.g., XPhos Pd G3), are designed to accelerate key steps in the catalytic cycle for challenging substrates.[1][3]

  • N-Heterocyclic Carbene (NHC) Ligand Systems: Represented by precatalysts like PEPPSI-IPr, these systems feature strongly σ-donating NHC ligands that form highly stable and active palladium complexes.[2][4]

Performance Comparison of Catalytic Systems

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine) with Various Arylboronic Acids. [5]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid
4-Methylphenylboronic acid
4-Methoxyphenylboronic acid
4-Chlorophenylboronic acid
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid
System 3: NHC Ligand Pd-PEPPSI-IPr-K₂CO₃Anhydrous THFPhenylboronic acid

Note: Yields for Systems 2 and 3 are projected based on literature performance for similar challenging heteroaromatic substrates.[2][6] Optimization would be required for the specific this compound substrate.

In-Depth Analysis of Catalyst Systems

System 1: The Classic Workhorse - Pd(PPh₃)₄

Causality Behind Experimental Choices: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the most common and accessible catalysts for Suzuki couplings.[5] Its primary advantage is its utility as a direct source of the active Pd(0) species. The choice of potassium phosphate (K₃PO₄) as the base is crucial; it is strong enough to facilitate the transmetalation step but generally does not promote significant protodeboronation of the boronic acid, a common side reaction.[5] A mixed solvent system of 1,4-dioxane and water is employed to ensure the solubility of both the organic substrate and the inorganic base.[5]

Performance Insights: As the data in Table 1 suggests, Pd(PPh₃)₄ provides good to excellent yields for the coupling of an analogous aminobromopyridine with a range of electronically diverse arylboronic acids.[5] This system represents a reliable and cost-effective starting point for the Suzuki coupling of this compound. However, it may require higher catalyst loadings (typically 2-5 mol%) and longer reaction times compared to more modern systems.

System 2: The Modern Standard - Buchwald Ligand Precatalysts (XPhos Pd G3)

Causality Behind Experimental Choices: The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like XPhos facilitate the crucial, and often rate-limiting, reductive elimination step, leading to faster turnover. The use of a "precatalyst" like XPhos Pd G3 offers significant advantages.[3] These complexes are air- and moisture-stable, ensuring reproducibility and simplifying reaction setup. They rapidly and quantitatively generate the active, monoligated Pd(0) species in solution upon addition of a base.[7] This high activity allows for significantly lower catalyst loadings (often <1 mol%) and can be effective for coupling more challenging, sterically hindered partners.

Performance Insights: For electron-deficient heteroaryl bromides, Buchwald-type catalysts are often superior to traditional systems.[3] They can overcome issues of catalyst deactivation and provide higher turnover numbers, making them ideal for larger-scale synthesis. For the coupling of this compound, an XPhos-based system is expected to provide excellent yields in shorter reaction times and with lower catalyst loadings compared to Pd(PPh₃)₄.

System 3: The High-Activity Specialist - N-Heterocyclic Carbene (NHC) Ligands (Pd-PEPPSI-IPr)

Causality Behind Experimental Choices: N-Heterocyclic carbenes (NHCs) are powerful ligands for palladium. Their strong σ-donating character creates a highly electron-rich palladium center, which robustly promotes the oxidative addition step, even with less reactive aryl chlorides.[2] The resulting Pd-NHC bond is exceptionally strong, leading to highly stable and long-lived catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are designed for ease of use. The pyridine ligand is readily displaced, initiating the catalytic cycle. These catalysts often perform well in anhydrous, polar aprotic solvents like THF with milder bases such as potassium carbonate.

Performance Insights: Pd-PEPPSI catalysts are known for their exceptional activity, often achieving high yields at very low catalyst loadings (as low as 0.05 mol%).[2] For the Suzuki coupling of this compound, a PEPPSI-IPr catalyst would be an excellent choice when aiming for maximum efficiency, especially if the corresponding chloro-pyrazine were used. Its high stability and activity make it a powerful, albeit more expensive, option for challenging couplings.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound, Boronic Acid, Base B Add to Flame-Dried Schlenk Flask A->B C Add Pd Catalyst and Ligand B->C D Evacuate and Backfill with Inert Gas (x3) C->D E Add Degassed Solvent(s) via Syringe D->E F Heat to Desired Temperature with Stirring E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temp. Quench with Water G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for a Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for researchers.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine and serves as a robust starting point.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide) via syringe.

  • Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using XPhos Pd G3

This protocol is based on established procedures for modern Buchwald precatalysts and is designed for high efficiency and broad applicability.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, aqueous solution (e.g., 1M)

  • Toluene or CPME (Cyclopentyl methyl ether)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, and the XPhos Pd G3 precatalyst to a dry Schlenk tube.

  • Add the solvent (e.g., Toluene) to the tube.

  • Add the aqueous K₃PO₄ solution.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for 2-8 hours by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent and pass through a short plug of celite to remove inorganic salts and precipitated palladium.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Conclusion and Catalyst Selection Guide

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that impacts reaction efficiency, yield, and scalability.

  • For routine, small-scale syntheses where cost and simplicity are key drivers, the traditional Pd(PPh₃)₄ catalyst provides a reliable and effective option, delivering good to excellent yields with a variety of arylboronic acids.[5]

  • For more challenging couplings, larger-scale reactions, or when seeking to minimize reaction times and catalyst loadings, modern precatalysts are highly recommended. A Buchwald precatalyst such as XPhos Pd G3 offers an excellent balance of high activity, stability, and operational simplicity, making it a superior choice for robust process development.[3]

  • For ultimate catalytic efficiency and reactions with particularly unreactive coupling partners, an NHC-based precatalyst like Pd-PEPPSI-IPr represents the state-of-the-art, though at a higher cost.[2]

By understanding the mechanistic principles and leveraging the comparative data and protocols provided, researchers can confidently select the most appropriate catalytic system to accelerate their drug discovery and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring that every stage of the research lifecycle, including the disposal of chemical byproducts and unreacted materials, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 2-Bromo-5-cyclopropylpyrazine, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Immediate Safety Precautions

The precautionary principle dictates that this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazards and the corresponding precautionary measures.

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[4]
H312 Harmful in contact with skin.[5]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[5]
H315 Causes skin irritation.[5]Wash hands thoroughly after handling. Wear protective gloves.[5]
H319 Causes serious eye irritation.[5]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[5]
H332 Harmful if inhaled.[5]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5]
H335 May cause respiratory irritation.[5]Use in a well-ventilated area. If inhaled, remove person to fresh air.[5]
Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound waste.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes and airborne particles causing serious eye irritation.
Gloves Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, irritation, and absorption.[2]
Protective Clothing Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator.Required if handling outside a fume hood or if dust/aerosols may be generated.

Waste Characterization and Segregation: A Regulatory Imperative

Proper disposal begins with correct identification. All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., weigh boats, pipette tips, gloves), must be classified as hazardous chemical waste .[2]

Specifically, as a molecule containing a carbon-halogen bond, it falls under the category of halogenated organic compounds .[6][7] These substances are of particular environmental concern due to their potential persistence and are subject to stringent disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

Causality of Segregation: The most critical step in waste management is segregation. Waste containing this compound must be stored separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent chemical reactions.[10] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, posing a significant safety risk within the laboratory.

Step-by-Step Disposal Protocol for Laboratory Operations

This protocol outlines the systematic procedure for the accumulation of this compound waste within the laboratory, a phase often referred to as satellite accumulation.

  • Container Selection:

    • Designate a specific waste container exclusively for this compound and its associated contaminated materials.

    • The container must be constructed of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.[3][11] Never use food-grade containers like milk jugs.[8] The container must be chemically resistant to the waste.

  • Waste Labeling (The Cornerstone of Compliance):

    • Immediately label the container with the words "Hazardous Waste ".[2][3]

    • The label must clearly state the full chemical name: "This compound ".

    • Indicate the primary hazards associated with the contents (e.g., "Toxic," "Irritant").[2] This ensures that anyone handling the container is immediately aware of the potential risks.

  • Accumulation and Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[2] This minimizes the release of volatile compounds into the laboratory atmosphere.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel, away from general lab traffic, and clearly marked.[2]

    • It is best practice to use a secondary container (such as a larger tub or bin) to house the primary waste container.[2] This secondary containment will capture any potential leaks or spills, preventing environmental release and personnel exposure.

  • Adherence to Accumulation Limits:

    • Be aware of institutional and regulatory limits on the quantity of hazardous waste that can be stored in a satellite accumulation area (typically no more than 55 gallons of non-acute waste) and the time frame for its removal.[12][13]

The following workflow diagram provides a visual representation of the in-laboratory disposal process.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Halogenated Organic Compound) start->characterize select_container Select Compatible Container (e.g., HDPE, leak-proof lid) characterize->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) select_container->label_container store_waste Store in Designated Satellite Area (Closed, in Secondary Containment) label_container->store_waste monitor_limits Monitor Accumulation Limits (Volume and Time) store_waste->monitor_limits request_pickup Container Full or Time Limit Reached? monitor_limits->request_pickup request_pickup->store_waste No ehs_pickup Arrange for EHS / Licensed Contractor Pickup request_pickup->ehs_pickup Yes end_process Waste Removed for Final Disposal ehs_pickup->end_process

Caption: Disposal workflow for this compound.

Final Disposal and Regulatory Compliance

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][14] Such actions are illegal, environmentally damaging, and pose a significant risk to public health.

The final step in the disposal process is to arrange for the removal of the hazardous waste by trained professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste management.[2] They will have established procedures for the pickup, consolidation, and disposal of chemical waste in compliance with all federal, state, and local regulations.[8][12]

  • Licensed Waste Contractor: EHS coordinates with licensed hazardous waste disposal contractors who are equipped to transport and process chemical waste.

  • Disposal Methods: Halogenated organic waste is typically disposed of via high-temperature incineration in a permitted hazardous waste incinerator.[15] This method is designed to destroy the organic molecule completely, preventing its release into the environment.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of pickup. This "cradle-to-grave" documentation is a key requirement of the RCRA regulations.[8]

Spill Management

In the event of a small spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, even if it is small.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental protection.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Bromo-5-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Foundation in Chemical Analogy

The hazard profile of 2-Bromo-5-cyclopropylpyrazine can be inferred from related compounds such as 2-bromo-5-methylpyridine, 2-bromo-5-chloropyridine, and other pyrazine derivatives. The consistent toxicological data for these analogs point towards several key hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][3]

  • Harmful if Swallowed or Inhaled: Systemic effects are possible upon ingestion or significant inhalation.

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these potential exposures.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The causality behind each selection is rooted in preventing the primary routes of exposure identified from analogous compounds.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 or equivalentProtects against chemical splashes and airborne particles, which are a primary risk for eye irritation.[1]
Face Shield (in addition to goggles)N/ARecommended for procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.
Hand Protection Chemical-Resistant Gloves (Nitrile)ASTM F739 or equivalentProvides a barrier against direct skin contact. Double-gloving is recommended for extended handling periods to prevent permeation.
Body Protection Laboratory CoatFlame-resistantProtects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length Pants and Closed-Toe ShoesN/AEnsures no exposed skin on the lower body and protects feet from potential spills.
Respiratory Protection NIOSH-Approved RespiratorN95 or higherNecessary when engineering controls (i.e., fume hood) are not available or may not be sufficient to control airborne particulates.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following step-by-step guide provides a procedural framework for the safe handling of this compound.

Preparation and Engineering Controls
  • Work Area Designation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This primary engineering control is essential for containing airborne particles and potential vapors.

  • Surface Protection: Line the work surface within the fume hood with absorbent bench paper to contain any spills.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible within the fume hood to avoid unnecessary movements in and out of the containment area.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are unobstructed and in good working order before commencing any work.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Tare a suitable container on the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula, minimizing the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, all waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated solid waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container designated for halogenated organic solvents.

    • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated solid hazardous waste stream.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the overall operational and disposal workflow.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear ANSI Z87.1 Safety Goggles fume_hood->goggles gloves Wear Chemical-Resistant (Nitrile) Gloves goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat footwear Wear Full-Length Pants & Closed-Toe Shoes lab_coat->footwear splash_risk High Splash Potential? footwear->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes respirator_check Adequate Ventilation? splash_risk->respirator_check No face_shield->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator No proceed Proceed with Handling respirator_check->proceed Yes respirator->proceed Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Designate Fume Hood Work Area don_ppe Don Appropriate PPE prep_start->don_ppe prep_area Prepare Work Surface don_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve seal Keep Container Sealed dissolve->seal decontaminate Decontaminate Work Area & Equipment seal->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Contact EHS for Disposal store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-cyclopropylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-cyclopropylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.